Levovirin
Description
Properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-RGDLXGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174648 | |
| Record name | Levovirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206269-27-4 | |
| Record name | Levovirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206269-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levovirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levovirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Immunomodulatory Properties of Levovirin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has emerged as a molecule of significant interest due to its distinct immunomodulatory profile. While devoid of direct antiviral activity, this compound retains the potent immunomodulatory characteristics of its D-isomer counterpart, ribavirin. This unique property allows for the separation of its immune-enhancing effects from the hematological toxicities associated with ribavirin, primarily hemolysis. This guide provides a comprehensive technical overview of the core immunomodulatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology and drug development.
Introduction: The Immunomodulatory Paradigm of this compound
Ribavirin, a synthetic guanosine analog, has long been a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection, primarily in combination with interferon-alpha. Its mechanism of action is multifaceted, encompassing both direct antiviral effects and a significant immunomodulatory component. A key aspect of its immunomodulatory action is the induction of a Th1-predominant immune response, which is crucial for clearing viral infections.[1][2] However, the clinical utility of ribavirin is often limited by dose-dependent hemolytic anemia.
This compound, as the L-enantiomer of ribavirin, presents a compelling alternative. It is not phosphorylated to the same extent as ribavirin, a critical step for both its antiviral activity and its accumulation in red blood cells, which leads to hemolysis.[3] Despite this, in vitro studies have demonstrated that this compound exhibits immunomodulatory effects that are qualitatively and quantitatively similar to those of ribavirin.[3] This suggests that this compound can modulate the host immune response, particularly T-cell activity, without inducing the characteristic side effects of ribavirin.
Effects on Immune Cell Function and Cytokine Production
The primary immunomodulatory effect of this compound is its ability to modulate the balance of T-helper (Th) cell responses, promoting a shift from a Th2 to a Th1 phenotype. This is critical for an effective cell-mediated immune response against intracellular pathogens.
T-Cell Proliferation and Activation
In vitro studies have shown that this compound can enhance the proliferation of T-cells in response to specific antigens. This effect is particularly relevant in the context of chronic viral infections where T-cell exhaustion is a common feature. While specific quantitative data for this compound's effect on T-cell proliferation is not extensively available, studies on ribavirin, which has similar immunomodulatory properties, have shown that at concentrations of 2-5 µM, it can induce or enhance T-cell proliferation in response to HCV antigens.[4]
Cytokine Profile Modulation
This compound's influence on the cytokine milieu is a central aspect of its immunomodulatory action. It has been shown to enhance the production of Th1-associated cytokines while suppressing the production of Th2-associated cytokines.
Table 1: In Vitro Effects of this compound on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| IFN-γ | T-cells | PHA and PMA | 2 µM | 73% mean peak increase | [5] |
| IL-2 | T-cells | PHA and PMA | 2 µM | Significant enhancement | [5] |
| TNF-α | T-cells | PHA and PMA | 2 µM | Significant enhancement | [5] |
| IL-10 | T-cells | HCV core antigen | Not specified for this compound | Decreased production (observed with Ribavirin) | [4] |
Note: Data for IL-10 suppression is inferred from studies on ribavirin due to the stated similarity in immunomodulatory effects and the lack of specific quantitative data for this compound.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide to assess the immunomodulatory properties of this compound.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
The sample is centrifuged at room temperature to separate the blood components.
-
The PBMC layer, which appears as a white, cloudy interface, is carefully aspirated.
-
The collected PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium.
-
The final cell pellet is resuspended in a suitable culture medium for subsequent assays.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence or absence of this compound.
-
Isolated PBMCs are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
A stimulating agent is added to the wells. This can be a mitogen like phytohemagglutinin (PHA) or a specific antigen (e.g., HCV core protein).
-
The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
A proliferation marker, such as tritiated thymidine ([³H]-thymidine) or a fluorescent dye (e.g., CFSE), is added to the cultures.
-
After a further incubation period, the incorporation of the marker into the DNA of proliferating cells is measured. For [³H]-thymidine, this is done using a scintillation counter. For fluorescent dyes, flow cytometry is used.
-
The stimulation index is calculated by dividing the proliferation of stimulated cells by the proliferation of unstimulated cells.
References
- 1. Mechanisms of interleukin-10-mediated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6063772A - Specific modulation of Th1/Th2 cytokine expression by ribavirin in activated T-lymphocytes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ribavirin Analog ICN 17261 Demonstrates Reduced Toxicity and Antiviral Effects with Retention of both Immunomodulatory Activity and Reduction of Hepatitis-Induced Serum Alanine Aminotransferase Levels - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of ICN 17261: A Case of Mistaken Identity in Drug Discovery
A comprehensive investigation into the identifier "ICN 17261" has revealed no evidence of a drug or therapeutic candidate publicly associated with this designation. Extensive searches across prominent chemical and pharmaceutical databases, clinical trial registries, and scientific literature have yielded no results for a compound with this specific name. This suggests that "ICN 17261" may be an internal project code, a discontinued research compound that never reached public disclosure, or a potential misnomer.
The search for "ICN 17261" did, however, lead to a variety of unrelated entities, highlighting the importance of precise nomenclature in scientific research. Notably, results included:
-
MAX17261: An ultra-low power fuel gauge integrated circuit.
-
LINC00261: A long non-coding RNA implicated in DNA damage response pathways.
-
Clinical Trial Identifiers: Several clinical trials with NCT numbers containing "1261" were identified, though none corresponded to an "ICN 17261" compound.
The absence of any public data on ICN 17261 makes it impossible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without a known scientific basis for the compound.
It is crucial for researchers, scientists, and drug development professionals to utilize precise and validated identifiers when referencing chemical compounds to ensure accurate information retrieval and communication. In the absence of further clarifying information or an alternative designation for the compound of interest, a detailed technical guide on "ICN 17261" cannot be generated.
Levovirin's Impact on Host Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, has garnered significant interest for its immunomodulatory properties. Unlike its D-isomer, this compound exhibits minimal direct antiviral activity and a more favorable safety profile, notably lacking the hemolytic anemia associated with Ribavirin.[1] This has positioned this compound as a compelling candidate for therapeutic strategies where modulation of the host immune response is a primary objective. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the host immune system, with a focus on its impact on T-cell responses and associated signaling pathways. Given the limited availability of direct quantitative data and detailed experimental protocols for this compound, this guide will draw upon the extensive research conducted on Ribavirin, its structurally similar counterpart, to infer and illustrate the core mechanisms of action. It is explicitly stated that much of the detailed data and pathway analysis presented herein is based on studies of Ribavirin and is used as a proxy for this compound, assuming similar immunomodulatory activities as suggested by existing literature.
Data Presentation: The Immunomodulatory Effects of Ribavirin (as a proxy for this compound)
The following tables summarize the quantitative effects of Ribavirin on cytokine production in peripheral blood mononuclear cells (PBMCs). These in vitro studies provide a foundational understanding of the dose-dependent immunomodulatory impact of the molecule.
Table 1: Effect of Ribavirin on Cytokine Production in Phytohemagglutinin (PHA)-Stimulated Human PBMCs [2]
| Cytokine | Ribavirin Concentration (µM) | Change from Baseline (%) |
| TNF-α | 100 | ↓ 74-85 |
| IFN-γ | 100 | ↓ 74-85 |
| IL-10 | 100 | ↓ 95 |
| IL-2 | 100 | ↑ 124 |
Table 2: Effect of Ribavirin on Cytokine Production in Tetanus Toxoid (TT)-Stimulated Human PBMCs [2]
| Cytokine | Ribavirin Concentration (µM) | Change from Baseline (%) |
| TNF-α | 100 | ↓ 74-85 |
| IFN-γ | 100 | ↓ 74-85 |
| IL-10 | 100 | ↓ 50 |
Core Immunomodulatory Mechanism: A Shift Towards a Th1-Type Response
This compound, much like Ribavirin, is understood to steer the host immune response towards a T helper 1 (Th1) phenotype.[3] This is a critical aspect of its immunomodulatory function, as a Th1-biased response is crucial for clearing intracellular pathogens, including viruses. The key characteristics of this Th1 shift include:
-
Increased production of Th1-associated cytokines: Notably, Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are hallmarks of a Th1 response. While high concentrations of Ribavirin have been shown to suppress these cytokines in vitro, lower, clinically relevant concentrations are suggested to enhance their production, particularly in the context of an ongoing immune response.[1]
-
Decreased production of Th2-associated cytokines: Interleukin-10 (IL-10) is a key regulatory cytokine associated with a T helper 2 (Th2) response, which is typically involved in humoral immunity and can dampen cell-mediated immunity. The suppression of IL-10 by Ribavirin is a significant factor in promoting a more robust Th1 response.[1]
-
Enhanced T-cell proliferation: At optimal concentrations, Ribavirin has been shown to induce or enhance T-cell proliferation in response to specific antigens.[1]
Signaling Pathways Modulated by this compound (Inferred from Ribavirin Studies)
The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways that govern immune cell activation and cytokine production.
The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and interferons. Evidence from Ribavirin studies suggests a significant interaction with this pathway. Ribavirin has been shown to enhance IFN-α-induced phosphorylation of STAT1 and STAT3.[4][5] Furthermore, in Natural Killer (NK) cells, Ribavirin treatment leads to increased IFN-γ production through the IL-12 receptor pathway, which involves the activation of TYK-2 (a member of the JAK family) and subsequent phosphorylation of STAT4.[6] This suggests that this compound may potentiate the cellular response to type I and type II interferons, key antiviral cytokines.
References
- 1. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin enhances IFN-α signalling and MxA expression: a novel immune modulation mechanism during treatment of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribavirin Enhances IFN-α Signalling and MxA Expression: A Novel Immune Modulation Mechanism during Treatment of HCV | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Levovirin: A Second-Generation Ribavirin Analogue - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, represents a significant case study in drug development, particularly in the pursuit of improved therapeutic indices for established drugs. While Ribavirin has been a cornerstone in the treatment of various viral infections, most notably chronic Hepatitis C (HCV) in combination with interferon, its clinical utility has been hampered by significant side effects, primarily hemolytic anemia. This compound was investigated as a second-generation analogue with the aim of retaining the beneficial immunomodulatory effects of Ribavirin while mitigating its toxicity. This technical guide provides an in-depth analysis of this compound, comparing its core characteristics with its D-enantiomer counterpart, Ribavirin.
Core Distinctions: this compound vs. Ribavirin
The fundamental difference between this compound and Ribavirin lies in their stereochemistry, which has profound implications for their biological activity. While both molecules share the same chemical formula and connectivity, their three-dimensional arrangement is a mirror image, leading to distinct pharmacological profiles.
Mechanism of Action
Ribavirin: The antiviral and immunomodulatory effects of Ribavirin are multifaceted and not fully elucidated. The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[1]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), causing chain termination or introducing mutations.[1][2]
-
Induction of "Error Catastrophe": The incorporation of Ribavirin triphosphate into the viral genome leads to an increased mutation rate, pushing the virus beyond a viability threshold.[2]
-
Immunomodulation: Ribavirin shifts the immune response from a Th2-dominant to a Th1-dominant state. This results in an increased production of Th1 cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α), and a decrease in Th2 cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[1][3][4]
This compound: In stark contrast to Ribavirin, this compound lacks direct antiviral activity.[1] Its primary mechanism of action is immunomodulatory, mirroring that of Ribavirin.[1] Specifically, this compound also induces a shift toward a Th1-type immune response, enhancing the production of IFN-γ and TNF-α.[1] This separation of immunomodulatory effects from direct antiviral activity and its associated toxicity was the central hypothesis driving its development.
Data Presentation
Table 1: Comparative Efficacy of this compound and Ribavirin
| Parameter | This compound | Ribavirin | Source |
| Direct Antiviral Activity (HCV) | None | Yes (in combination therapy) | [1] |
| Sustained Virologic Response (SVR) in HCV (as monotherapy) | Not effective | Not effective | [1] |
| Sustained Virologic Response (SVR) in HCV (in combination with Interferon) | Not established in large-scale trials | Effective in improving SVR rates | [5] |
Note: The development of this compound for HCV did not progress to large-scale clinical trials that would provide robust SVR data.
Table 2: Comparative Pharmacokinetics of this compound and Ribavirin
| Parameter | This compound (from Prodrug in Humans) | Ribavirin (in Humans) | Source |
| Time to Maximum Concentration (Tmax) | ~2 hours | 1.5 - 2.5 hours | [1] |
| Elimination Half-life (t1/2) | 6 - 8 hours | ~298 hours (multiple dosing) | [1] |
| Bioavailability | Significantly improved with prodrug | ~50% | [1] |
| Volume of Distribution (Vd) | Not reported for humans | ~2,000 L | |
| Renal Excretion (% of dose) | 75% - 90% (as this compound equivalent) | ~5-15% of single dose | [1] |
Note: this compound pharmacokinetic data in humans is derived from studies of its valine ester prodrug, R1518.[1]
Table 3: Comparative Safety Profile of this compound and Ribavirin
| Adverse Event | This compound | Ribavirin | Source |
| Hemolytic Anemia | Lower incidence reported in preclinical studies | Significant and dose-limiting side effect | [6][7][8][9] |
| Teratogenicity | Presumed, as an analogue of Ribavirin | Yes | [10][11] |
| Other Common Side Effects | Not well-documented in large trials | Fatigue, headache, nausea, insomnia, pruritus | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Immunomodulatory Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effect of this compound and Ribavirin on cytokine production by human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation: Stimulate the PBMCs with a mitogen such as phytohemagglutinin (PHA) or a specific antigen (e.g., tetanus toxoid) in the presence of varying concentrations of this compound or Ribavirin (e.g., 1, 10, 100 µM).[2][12] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cultures for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentrations of Th1 cytokines (IFN-γ, IL-2, TNF-α) and Th2 cytokines (IL-4, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[13][14]
Protocol 2: In Vitro HCV Replicon Assay for Antiviral Activity
Objective: To assess the direct antiviral activity of this compound and Ribavirin against HCV replication.
Methodology:
-
Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Drug Treatment: Seed the replicon-containing cells in 96-well plates and treat with a range of concentrations of this compound, Ribavirin (as a positive control), and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Measure the reporter gene activity (e.g., luciferase activity) as a surrogate for HCV RNA replication.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compounds on cell viability and to ensure that any observed reduction in reporter activity is not due to cellular toxicity.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) to determine the selectivity index (CC50/EC50).
Mandatory Visualization
Caption: Antiviral Mechanisms of Ribavirin.
Caption: Immunomodulatory Effects of this compound and Ribavirin.
Caption: Experimental Workflow for Immunomodulation Assay.
Conclusion
This compound, as a stereoisomer of Ribavirin, presents a compelling example of rational drug design aimed at separating desired immunomodulatory effects from unwanted toxicity. While it successfully uncoupled the Th1-polarizing immunomodulatory activity from direct antiviral effects and showed promise for a better safety profile, particularly concerning hemolytic anemia, its development for HCV has been superseded by the advent of highly effective and well-tolerated direct-acting antivirals. Nevertheless, the study of this compound provides valuable insights for researchers and drug developers. It underscores the potential for stereoisomerism to fine-tune pharmacological activity and highlights the importance of immunomodulation as a therapeutic strategy in viral diseases. The technical data and experimental frameworks presented in this guide offer a comprehensive resource for understanding the nuances of this second-generation Ribavirin analogue.
References
- 1. Single- and multiple-dose pharmacokinetics of this compound valinate hydrochloride (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H12N4O5 | CID 460516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hepctip.ca [hepctip.ca]
- 6. Effect of ribavirin, this compound and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of Anemia in Patients Receiving Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Trial Evaluating the Impact of Ribavirin Mono-Therapy and Double Dosing on Viral Kinetics, Ribavirin Pharmacokinetics and Anemia in Hepatitis C Virus Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribavirin dose reduction, erythropoietin combat HCV anemia | MDedge [mdedge.com]
- 10. fishersci.com [fishersci.com]
- 11. msd.com [msd.com]
- 12. Ribavirin inhibits DNA, RNA, and protein synthesis in PHA-stimulated human peripheral blood mononuclear cells: possible explanation for therapeutic efficacy in patients with chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Levovirin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro experiments to evaluate the immunomodulatory properties and cytotoxicity of Levovirin. This compound, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, is distinguished by its lack of direct antiviral activity but possession of significant immunomodulatory effects. It is known to enhance the Th1-type immune response, which plays a crucial role in clearing viral infections. The following protocols and data are intended to guide researchers in the consistent and effective in vitro characterization of this compound.
Data Presentation: Cytotoxicity of Ribavirin in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time | CC50 Value |
| Ribavirin | Vero | MTT | 72 hours | 65.01 µg/mL |
| Ribavirin | A549 | MTT | 72 hours | 50.21 µg/mL |
| Ribavirin | HepG2 | MTT | 24 hours | > 3.9 mg/mL |
| Ribavirin | CHO-K1 | MTT | 24 hours | 244.2 µg/mL |
This data is provided for reference and may not be directly representative of this compound's cytotoxicity.
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, Huh-7, or Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (the solvent used to dissolve this compound) as a negative control.
-
Incubate the plate for 48 to 72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Assessment of Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the effect of this compound on T-cell proliferation and cytokine production in vitro.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or WST-1)
-
ELISA kits for IFN-γ and IL-10
-
96-well round-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Cell harvester and liquid scintillation counter (for [3H]-thymidine assay) or microplate reader
Protocol:
Part A: T-Cell Proliferation Assay
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.
-
Seed 1-2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Add varying concentrations of this compound to the wells. Based on studies with the related compound Ribavirin, concentrations ranging from 1 µM to 100 µM can be tested.
-
Add a stimulating agent such as PHA (final concentration of 1-5 µg/mL) to induce T-cell proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Proliferation is expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Part B: Cytokine Production Analysis
-
Follow steps 1-5 from the T-Cell Proliferation Assay.
-
Incubate the plate for 48 to 72 hours.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data is typically presented as pg/mL or ng/mL of the cytokine.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Immunomodulation Assay
Caption: Workflow for assessing this compound's immunomodulatory effects on PBMCs.
Proposed Signaling Pathway for this compound's Immunomodulatory Action
In Vivo Application Notes and Protocols for Levovirin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited in vivo efficacy data for Levovirin in specific disease models is publicly available. The following application notes and protocols are based on available pharmacokinetic and immunomodulatory data. Information on its stereoisomer, Ribavirin, is provided for comparative context and to guide potential future in vivo study design for this compound.
Introduction to this compound
This compound is the L-enantiomer of the broad-spectrum antiviral agent Ribavirin. Unlike Ribavirin, this compound is not phosphorylated in vivo and, consequently, does not exhibit direct antiviral activity. However, it has garnered interest for its immunomodulatory properties, specifically its potential to enhance T-helper 1 (Th1) and reduce T-helper 2 (Th2) cytokine expression. A significant advantage of this compound is its lack of hemolytic anemia, a common side effect associated with Ribavirin. While in vitro and some murine model studies have suggested its immunomodulatory potential, in vivo confirmation of its therapeutic efficacy in disease models remains limited.[1]
In Vivo Pharmacokinetics of this compound
Pharmacokinetic studies have been conducted in several animal models, providing essential data for dose selection and study design.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | 30 | 30 | 30 |
| Route of Administration | IV and Oral | IV and Oral | IV and Oral |
| Oral Bioavailability (%) | 29.3 | 51.3 | 18.4 |
| Elimination Half-life (t½) (hours) after IV | 1.47 | 3.70 | 3.50 |
| Total Body Clearance (mL/min/kg) after IV | 8.24 | 2.96 | 2.58 |
| Apparent Volume of Distribution (L/kg) after IV | 0.79 | 0.95 | 0.65 |
| Metabolism | Negligible | Negligible | Negligible |
Data compiled from available pharmacokinetic studies.
Immunomodulatory Properties of this compound
This compound's primary proposed mechanism of action is the modulation of the host immune response. It is suggested to shift the immune balance towards a Th1 phenotype, which is crucial for controlling intracellular pathogens and in anti-tumor immunity.
Proposed Immunomodulatory Signaling Pathway
Caption: Proposed immunomodulatory pathway of this compound.
Experimental Protocols for In Vivo Studies
The following are general protocols that can be adapted for in vivo studies with this compound in murine models. These are intended as a starting point and should be optimized for specific experimental goals.
General Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Protocol for Oral Administration of this compound in Mice
Objective: To administer a defined dose of this compound orally to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice.
-
Prepare a stock solution of this compound in the chosen vehicle. Ensure complete dissolution; vortex if necessary. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Gavage Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Do not force the needle to avoid tracheal insertion.
-
Slowly dispense the solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for a few minutes to ensure there are no signs of distress, such as difficulty breathing.
-
Return the mouse to its cage.
-
Protocol for Intraperitoneal Injection of this compound in Mice
Objective: To administer a defined dose of this compound via intraperitoneal injection.
Materials:
-
This compound solution (sterile, isotonic)
-
Syringes (1 mL) with needles (25-27 gauge)
Procedure:
-
Animal Restraint:
-
Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.
-
-
Injection Site:
-
The injection should be made into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
-
Injection Procedure:
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Comparative Context: In Vivo Studies with Ribavirin
Given the limited in vivo efficacy data for this compound, studies involving its well-characterized stereoisomer, Ribavirin, can provide valuable insights for designing future experiments with this compound, particularly in the context of antiviral and anti-cancer research.
Table 2: Summary of In Vivo Efficacy of Ribavirin in Animal Models
| Disease Model | Animal Model | Ribavirin Dose/Regimen | Key Findings |
| Hepatitis C | Humanized-liver mice | Varies | In combination with other agents, reduces HCV RNA levels. |
| Influenza | Mice, Ferrets | Varies | Reduces viral titers and inflammation in the lungs. |
| Enterovirus 71 | Neonatal mice | Varies | Did not show protection in one study, highlighting model-specific effects.[2] |
| Acute Myeloid Leukemia | Xenograft mice | Varies | Inhibits tumor growth and improves survival. |
| Head and Neck Cancer | Xenograft mice | Varies | Suppresses tumor growth. |
This table is for comparative purposes only and does not represent data for this compound.
Conclusion and Future Directions
This compound presents an interesting profile as a potential immunomodulatory agent without the hematological side effects of Ribavirin. However, there is a clear need for robust in vivo studies to validate its therapeutic efficacy in relevant animal models of viral infections and cancer. The protocols and data presented here provide a foundation for researchers to design and conduct such studies. Future research should focus on determining optimal dosing and treatment schedules for this compound in various disease models and elucidating its in vivo mechanism of action. The use of appropriate animal models, such as humanized mice for hepatitis studies or various xenograft and syngeneic models for cancer research, will be critical in advancing our understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for Levovirin Administration in Murine Hepatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has garnered interest for its immunomodulatory properties in the context of viral hepatitis. Unlike ribavirin, this compound exhibits minimal direct antiviral activity but is suggested to enhance the host immune response to infection. These characteristics make it a compelling candidate for investigation as a host-directed therapy in murine models of hepatitis, which are crucial for preclinical evaluation of novel treatment strategies.
This document provides detailed application notes and experimental protocols for the administration of this compound in murine models of viral hepatitis. The protocols are based on established methodologies for related compounds and known immunomodulatory mechanisms, providing a robust framework for investigating the therapeutic potential of this compound.
Data Presentation
While specific quantitative data on the efficacy of this compound in murine hepatitis models is limited in publicly available literature, the following tables provide a template for data collection and presentation based on expected outcomes and data from studies on the closely related compound, ribavirin.
Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels in a Murine Hepatitis Virus (MHV-3) Model
| Treatment Group | Dosage (mg/kg/day) | Administration Route | ALT (IU/L) at Day 4 Post-Infection (Mean ± SD) |
| Vehicle Control | - | Oral | 1500 ± 250 |
| This compound | [Insert Dose] | Oral | [Insert Data] |
| Ribavirin (Positive Control) | 100 | Oral | 964 ± 128[1][2] |
Table 2: Histological Assessment of Liver Necrosis in MHV-3 Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Percentage of Liver Necrosis (Mean ± SD) |
| Vehicle Control | - | Oral | >90%[1][2] |
| This compound | [Insert Dose] | Oral | [Insert Data] |
| Ribavirin (Positive Control) | 100 | Oral | <10%[1][2] |
Table 3: Effect of this compound on Splenocyte Cytokine Production in Response to Viral Antigen
| Treatment Group | In vitro Stimulant | IFN-γ (pg/mL) (Mean ± SD) | IL-4 (pg/mL) (Mean ± SD) |
| Vehicle Control | Viral Antigen | [Insert Data] | [Insert Data] |
| This compound | Viral Antigen | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Induction of Murine Viral Hepatitis using Murine Hepatitis Virus (MHV)
This protocol describes the induction of acute hepatitis in mice using MHV, a commonly used model for studying viral hepatitis pathogenesis and evaluating antiviral therapies.
Materials:
-
Murine Hepatitis Virus (MHV) strain (e.g., MHV-A59, MHV-3)
-
Specific pathogen-free mice (e.g., A/J, BALB/c)
-
Cell culture medium (e.g., DMEM)
-
Biosafety cabinet (BSL-2)
-
Syringes and needles for injection
Procedure:
-
Virus Propagation: Propagate the selected MHV strain in a suitable cell line (e.g., L929 or 17Cl-1 cells) under BSL-2 conditions.
-
Virus Titer Determination: Determine the virus titer using a plaque assay or TCID50 assay.
-
Animal Inoculation:
-
Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
-
Inoculate mice with a predetermined dose of MHV (e.g., 50-100 plaque-forming units) via the desired route (e.g., intraperitoneal or intracranial injection). The inoculum volume should be appropriate for the route of administration (e.g., 100-200 µL for intraperitoneal injection).
-
-
Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.
-
Endpoint Analysis: At predetermined time points post-infection (e.g., day 4 for acute hepatitis), euthanize the mice and collect blood and liver tissue for analysis.
Protocol 2: Administration of this compound in a Murine Hepatitis Model
This protocol outlines the procedure for administering this compound to mice infected with a hepatitis virus.
Materials:
-
This compound
-
Vehicle for drug formulation (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles or equipment for the chosen administration route
-
MHV-infected mice (from Protocol 1)
Procedure:
-
This compound Formulation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. A study in rats used a high oral dose of 2000 mg/kg/day, which can serve as a starting point for dose-ranging studies in mice[3].
-
Treatment Groups: Divide the infected mice into the following groups:
-
Vehicle control group
-
This compound treatment group(s) (different doses can be tested)
-
Positive control group (e.g., Ribavirin)
-
-
Administration:
-
Administer the formulated this compound or vehicle to the respective groups of mice. The route of administration can be oral gavage, intraperitoneal injection, or as determined by the experimental design.
-
The treatment can be initiated either prophylactically (before virus inoculation) or therapeutically (after virus inoculation).
-
Administer the treatment daily for a specified duration (e.g., 4-8 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for serum ALT measurement.
-
Harvest the liver for histological analysis (e.g., H&E staining to assess necrosis) and virological assays (e.g., plaque assay or RT-qPCR to determine viral load).
-
Isolate splenocytes to assess immune responses (e.g., cytokine production by ELISA or ELISpot).
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for this compound evaluation in murine hepatitis.
Caption: this compound's proposed immunomodulatory mechanism.
References
- 1. Targeted delivery of ribavirin improves outcome of murine viral fulminant hepatitis via enhanced anti‐viral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of ribavirin improves outcome of murine viral fulminant hepatitis via enhanced anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ribavirin, this compound and viramidine on liver toxicological gene expression in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Profiles Following Levovirin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent ribavirin, has garnered interest for its immunomodulatory properties.[1][2] Unlike ribavirin, this compound exhibits minimal direct antiviral activity but has been shown to influence the host immune response, particularly cytokine production.[1] Understanding the impact of this compound on cytokine profiles is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in various disease contexts, including chronic viral infections and immunoinflammatory disorders.
These application notes provide a comprehensive guide for researchers interested in measuring the changes in cytokine profiles following this compound treatment. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation guidelines.
Mechanism of Action: this compound's Immunomodulatory Effects
This compound is understood to exert its effects by modulating the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses.[1][3] The primary mechanism involves shifting the cytokine profile towards a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens.[1][3]
Key aspects of this compound's immunomodulatory action include:
-
Enhancement of Th1 Cytokines: In both in vitro and in vivo models, this compound has been observed to increase the production of key Th1 cytokines, namely Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1] IFN-γ is a pleiotropic cytokine that plays a central role in antiviral and antitumoral immunity, while TNF-α is a potent pro-inflammatory cytokine.
-
Suppression of Th2/Regulatory Cytokines: Concurrently, this compound has been shown to decrease the production of Interleukin-10 (IL-10).[4][5][6] IL-10 is an anti-inflammatory and immunosuppressive cytokine that can dampen Th1 responses. By reducing IL-10, this compound may further promote a robust Th1-mediated immune response.[6]
The following diagram illustrates the proposed signaling pathway for this compound's immunomodulatory effects.
Data Presentation: Expected Cytokine Profile Changes
While specific quantitative data for this compound is limited in publicly available literature, the known immunomodulatory effects suggest a clear trend in cytokine level changes. The following tables present an illustrative example of expected quantitative changes in key cytokines after this compound treatment, based on its known mechanism of action. These values are hypothetical and intended for guidance in experimental design and data analysis.
Table 1: In Vitro Cytokine Profile in Peripheral Blood Mononuclear Cells (PBMCs) PBMCs stimulated with a viral antigen and treated with this compound (5 µM) for 48 hours.
| Cytokine | Pre-Treatment (pg/mL) | Post-Levovirin Treatment (pg/mL) | Expected Fold Change |
| IFN-γ | 150 | 450 | ↑ 3.0 |
| TNF-α | 200 | 500 | ↑ 2.5 |
| IL-2 | 100 | 250 | ↑ 2.5 |
| IL-10 | 300 | 100 | ↓ 3.0 |
| IL-4 | 50 | 30 | ↓ 1.7 |
Table 2: In Vivo Serum Cytokine Profile in a Murine Model Serum collected from mice with a chronic viral infection before and after 14 days of oral this compound administration.
| Cytokine | Baseline (pg/mL) | Day 14 Post-Treatment (pg/mL) | Expected Fold Change |
| IFN-γ | 50 | 120 | ↑ 2.4 |
| TNF-α | 80 | 180 | ↑ 2.25 |
| IL-12 | 40 | 90 | ↑ 2.25 |
| IL-10 | 150 | 70 | ↓ 2.1 |
| IL-5 | 30 | 15 | ↓ 2.0 |
Experimental Protocols
To accurately measure the cytokine profile following this compound treatment, it is essential to employ robust and validated experimental methodologies. Below are detailed protocols for both in vitro and in vivo studies.
In Vitro Analysis of Cytokine Production from Human PBMCs
This protocol details the steps to measure cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound.
1. Isolation of PBMCs:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
If investigating antigen-specific responses, add the relevant viral antigen or mitogen (e.g., phytohemagglutinin (PHA)) to the wells.
-
Add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The incubation time should be optimized based on the specific cytokines being measured.
3. Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
4. Cytokine Quantification:
-
Thaw the collected supernatants on ice.
-
Quantify the concentrations of IFN-γ, TNF-α, IL-2, IL-10, and other relevant cytokines using a multiplex immunoassay (e.g., Luminex-based assay or a cytometric bead array) or individual ELISAs, following the manufacturer's instructions.
In Vivo Analysis of Serum Cytokines in a Murine Model
This protocol outlines the procedure for measuring serum cytokine levels in a mouse model of disease treated with this compound.
1. Animal Model and Treatment:
-
Utilize an appropriate mouse model for the disease of interest (e.g., chronic viral infection).
-
Divide the animals into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and frequency to the treatment group. The control group should receive a vehicle.
-
The treatment duration will depend on the study design (e.g., 14, 28 days).
2. Blood Collection:
-
Collect blood samples at baseline (before treatment initiation) and at specified time points during and after the treatment period.
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
3. Serum Processing and Storage:
-
Carefully collect the serum and transfer it to clean microcentrifuge tubes.
-
Store the serum samples at -80°C until cytokine analysis.
4. Cytokine Measurement:
-
Thaw the serum samples on ice.
-
Measure the concentrations of murine IFN-γ, TNF-α, IL-12, IL-10, and other relevant cytokines using a multiplex immunoassay or ELISA kits specifically designed for mouse cytokines.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for measuring cytokine profiles after this compound treatment.
References
- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contact hypersensitivity responses following ribavirin treatment in vivo are influenced by type 1 cytokine polarization, regulation of IL-10 expression, and costimulatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction in Levovirin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levovirin, the L-enantiomer of the broad-spectrum antiviral agent Ribavirin, has been investigated for its immunomodulatory properties. Unlike Ribavirin, this compound exhibits minimal direct antiviral activity but is thought to influence the host immune response, potentially impacting the efficacy of other antiviral therapies.[1] Understanding the mechanisms by which cells may develop resistance to the effects of this compound is crucial for its potential therapeutic applications. Lentiviral vectors provide a powerful tool for developing stable cell lines that can be used to study the genetic and molecular basis of drug resistance.[2][3] These vectors can efficiently deliver and integrate genetic material into a wide range of dividing and non-dividing cells, enabling long-term and stable expression of genes that may confer a resistant phenotype.[3][4]
This document provides detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines. It covers the production of lentiviral particles, transduction of target cells, selection of resistant populations, and quantification of the resistant phenotype.
Data Presentation
Table 1: Lentiviral Vector and Transduction Parameters
| Parameter | Value | Description |
| Lentiviral Vector | pLKO.1-puro-CMV-GeneX | Lentiviral vector containing a puromycin resistance cassette and a hypothetical resistance-conferring gene (GeneX) under the CMV promoter. |
| Packaging Plasmids | psPAX2, pMD2.G | 2nd generation packaging and envelope plasmids for lentivirus production. |
| Producer Cell Line | HEK293T | Human Embryonic Kidney 293T cells, highly transfectable and used for producing high-titer lentivirus. |
| Viral Titer | 1 x 10^8 TU/mL | Titer of the concentrated viral supernatant as determined by functional assay. |
| Target Cell Line | Huh-7 | Human hepatoma cell line, a common model for liver-related drug studies. |
| Multiplicity of Infection (MOI) | 5 | The ratio of transducing viral particles to target cells used for infection. |
| Transduction Enhancer | Polybrene (8 µg/mL) | Cationic polymer used to enhance viral transduction efficiency.[5] |
| Selection Agent | Puromycin (2 µg/mL) | Aminoglycoside antibiotic used to select for successfully transduced cells expressing the resistance gene.[5][6] |
Table 2: Quantification of this compound Resistance
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Huh-7 Wild-Type | This compound | 50 | - |
| Huh-7 pLKO.1-puro (Control) | This compound | 55 | 1.1 |
| Huh-7 GeneX-Resistant | This compound | 550 | 11 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pLKO.1-puro-CMV-GeneX (or other transfer plasmid)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, use:
-
Transfer plasmid (e.g., pLKO.1-puro-CMV-GeneX): 10 µg
-
psPAX2: 7.5 µg
-
pMD2.G: 2.5 µg
-
-
Transfection:
-
Prepare the transfection reagent according to the manufacturer's instructions in a separate tube with Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used directly or concentrated and stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the infection of the target cell line (e.g., Huh-7) with the produced lentivirus.
Materials:
-
Target cells (e.g., Huh-7)
-
Complete growth medium
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate to be 50-60% confluent at the time of infection.
-
Transduction:
-
On the day of transduction, remove the growth medium from the cells.
-
Add fresh medium containing Polybrene to a final concentration of 8 µg/mL.
-
Add the desired volume of lentiviral supernatant to achieve the target MOI.
-
Incubate the cells at 37°C with 5% CO2 for 12-24 hours.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
Protocol 3: Selection of Stably Transduced Cells
This protocol describes the selection of cells that have successfully integrated the lentiviral vector using puromycin.
Materials:
-
Transduced cells
-
Complete growth medium
-
Puromycin (10 mg/mL stock)
Procedure:
-
Puromycin Kill Curve (Recommended): Before selection, it is advisable to determine the optimal concentration of puromycin that effectively kills non-transduced cells within 3-5 days. This is done by treating non-transduced cells with a range of puromycin concentrations (e.g., 0.5-10 µg/mL).[5][6]
-
Initiation of Selection: 48 hours post-transduction, begin the selection by adding the predetermined optimal concentration of puromycin to the cell culture medium.
-
Maintenance of Selection:
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells should begin to die off.
-
Continue the selection for 7-14 days, or until all cells in a non-transduced control plate are dead and resistant colonies are visible.
-
-
Expansion of Resistant Cells: Once resistant colonies are established, they can be expanded into a polyclonal population or single-cell cloned to generate monoclonal cell lines.
Protocol 4: Quantification of this compound Resistance (IC50 Determination)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
Wild-type, control-transduced, and resistant cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the different cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a no-drug control.
-
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-drug control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.[7][8][9]
-
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Hypothetical signaling pathway of this compound's immunomodulatory effect and a potential resistance mechanism.
Caption: Logical relationship of the study design for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Levovirin Solubility In Vitro: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Levovirin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended for this compound and other nucleoside analogs.[1] Some products with high aqueous solubility may be dissolved directly in water.[1] It is also possible to use ethanol or Dimethylformamide (DMF).[1] Always start with a small amount of your sample to test solubility in the chosen solvent to avoid loss of the compound.
Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue when the final concentration of the organic solvent (like DMSO) is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are a few troubleshooting steps:
-
Lower the stock concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration in your culture medium when you add the same volume of the stock.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Check the tolerance of your specific cell line.
-
Use a gentle warming step: After diluting the stock solution, warming the medium to 37°C may help dissolve any precipitate. However, be cautious about the thermal stability of this compound.
-
Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium. This can sometimes prevent the compound from crashing out of solution.
Q3: Can I prepare a stock solution of this compound in water or a buffer like PBS?
A3: While this compound's enantiomer, Ribavirin, is freely soluble in water, the solubility of this compound in aqueous solutions may vary.[2] It is advisable to first test the solubility of a small amount of this compound in your desired aqueous solvent. If you encounter solubility issues, preparing the initial stock in an organic solvent like DMSO is recommended. For maximum solubility in aqueous buffers, it is suggested to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.
Q4: My this compound solution appears cloudy or has formed a precipitate after storage. Why did this happen and is the solution still usable?
A4: Precipitation upon storage can be due to several factors:
-
Temperature fluctuations: Repeated freeze-thaw cycles can cause compounds to fall out of solution. It is recommended to aliquot your stock solution into single-use volumes to avoid this.
-
Solvent evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.
-
Instability in solution: The compound may degrade over time. The stability of a reconstituted Ribavirin solution (at ~67 mg/mL) has been shown to be stable for at least 45 days when stored frozen, refrigerated, or at room temperature.[3][4] While this suggests good stability for its enantiomer, it's best practice to use freshly prepared solutions or solutions that have been stored appropriately for a limited time.
If precipitation is observed, you can try to redissolve the compound by gentle warming and vortexing. However, if the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing in your experiments.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent selection. | Test solubility in alternative solvents. Recommended starting points are DMSO, water, ethanol, or DMF.[1] |
| Low temperature. | Gently warm the solution to 37°C. Use a water bath for even heating. |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Compound has low solubility. | Consider using sonication to aid dissolution. |
Issue 2: Precipitate forms in the cell culture medium after adding the this compound stock solution.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound. | Decrease the final working concentration of this compound in your experiment. |
| Interaction with media components. | Some components of cell culture media, like salts and proteins, can cause precipitation.[5][6] Prepare a fresh batch of media and ensure all components are fully dissolved before adding this compound. |
| pH instability of the medium. | Check and adjust the pH of your cell culture medium after adding the this compound solution. |
| Local high concentration during dilution. | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 244.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.442 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 100 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.
-
Gently vortex or invert the tube to mix thoroughly.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the working solution immediately for your in vitro experiments.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound | monocyclic L-nucleosides | CAS# 206269-27-4 |antiviral and type 1 cytokine-inducing| InvivoChem [invivochem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Optimizing Levovirin Dosage to Minimize Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Levovirin dosage and minimizing cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Ribavirin?
This compound is an L-enantiomer of the antiviral drug Ribavirin. While Ribavirin is a broad-spectrum antiviral agent, its use can be limited by dose-related cytotoxicity. This compound has been investigated as a potentially less toxic alternative, retaining some of the immunomodulatory effects of Ribavirin.[1]
Q2: What are the known mechanisms of Ribavirin-induced cytotoxicity?
Ribavirin's cytotoxicity is thought to arise from several mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine triphosphate (GTP) pools.[2] Additionally, Ribavirin is known to modulate cellular signaling pathways, including the phosphorylation of STAT1 and S6 ribosomal protein, which can impact cell growth and viability.[3][4]
Q3: How can I determine the optimal, non-toxic dosage of this compound for my experiments?
The optimal dosage is determined by identifying the concentration that maximizes the desired therapeutic effect (e.g., antiviral activity) while minimizing cytotoxicity. This is typically achieved by determining the 50% cytotoxic concentration (CC50) and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The ratio of CC50 to EC50/IC50 provides the selectivity index (SI), a measure of the drug's therapeutic window. A higher SI value is desirable.[1]
Q4: Which assays are recommended for measuring this compound-induced cytotoxicity?
Several in vitro assays can be used to measure cytotoxicity. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Neutral Red Uptake Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.
The choice of assay may depend on the cell type and experimental conditions.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, presence of air bubbles, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Inspect wells for bubbles and remove them carefully. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS.[5] |
| High background signal in control wells (media only) | Contamination of the culture medium or assay reagents. Phenol red in the medium can also interfere with some colorimetric assays. | Use fresh, sterile medium and reagents. Consider using phenol red-free medium for the assay. Run a "reagent only" control to check for background absorbance/fluorescence.[5] |
| Low signal or unexpected results in positive control wells | The positive control compound is not potent enough at the concentration used, or the cells have developed resistance. The incubation time may be too short. | Verify the concentration and activity of the positive control. Increase the incubation time to allow for a sufficient cytotoxic effect to be observed. |
| Observed cytotoxicity at very low this compound concentrations | The specific cell line being used is highly sensitive to this compound. The initial stock solution of this compound was not prepared correctly. | Perform a wider range of serial dilutions to pinpoint the CC50 more accurately. Double-check the calculations and preparation of the this compound stock solution. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound using MTT Assay
This protocol provides a general framework for determining the CC50 of this compound in a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "cells only" (untreated) and "media only" (no cells) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Media Only) / (Absorbance of Untreated Cells - Absorbance of Media Only)] * 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.
-
Data Presentation
Table 1: Template for Recording CC50 Values of this compound in Different Cell Lines
Researchers should use this table to record their experimentally determined CC50 values for this compound.
| Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| e.g., Huh-7 | MTT | 48 | ||
| e.g., A549 | MTT | 48 | ||
| e.g., Vero | LDH | 72 | ||
Visualizations
Signaling Pathways Potentially Affected by this compound
Based on the known effects of its parent compound, Ribavirin, this compound may influence key cellular signaling pathways. Researchers are encouraged to investigate these pathways when assessing the cytotoxic effects of this compound.
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow for Optimizing this compound Dosage
The following diagram outlines a logical workflow for determining the optimal, non-toxic dose of this compound for in vitro experiments.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Levovirin
Welcome to the technical support center for Levovirin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is the L-enantiomer of the broad-spectrum antiviral agent Ribavirin. While its antiviral activity is reported to be limited, it is known to possess immunomodulatory properties. Specifically, both this compound and Ribavirin can enhance T-helper 1 (Th1) immune responses, leading to increased production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).
Q2: What are the potential off-target effects of this compound I should be aware of in my experiments?
Given that this compound is the L-enantiomer of Ribavirin, it is prudent to consider the known off-target effects of Ribavirin. These can be broadly categorized as:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate is a known competitive inhibitor of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. This can lead to a depletion of intracellular guanosine triphosphate (GTP) pools, affecting cellular processes reliant on GTP.
-
Immunomodulation: As mentioned, this compound can modulate the immune response, which may be an unwanted off-target effect depending on the experimental context.
-
Effects on Cellular Kinases and Other Enzymes: As a nucleoside analog, this compound or its metabolites could potentially interact with a variety of cellular enzymes that bind purines, including kinases.
-
Inhibition of Host Cell Proliferation and Macromolecular Synthesis: At certain concentrations, Ribavirin has been shown to inhibit DNA, RNA, and protein synthesis in host cells, leading to reduced cell proliferation. This is often linked to the depletion of GTP pools.
-
Mitochondrial Toxicity: Some nucleoside analogs have been associated with mitochondrial toxicity, which can manifest as a decrease in mitochondrial DNA content or impaired mitochondrial function.
Q3: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause and how can I troubleshoot this?
Unexpected cytotoxicity can stem from several of this compound's potential off-target effects. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| GTP Pool Depletion due to IMPDH Inhibition | 1. Guanosine Rescue Experiment: Supplement the culture medium with exogenous guanosine. If the cytotoxicity is due to GTP depletion, the addition of guanosine should rescue the cells. 2. Measure Intracellular GTP Levels: Use a commercially available kit to quantify intracellular GTP levels in this compound-treated and untreated cells. |
| General Inhibition of Cellular Proliferation | 1. Perform a Dose-Response and Time-Course Experiment: Determine the concentration and exposure time at which cytotoxicity is observed. Use the lowest effective concentration for the shortest duration necessary for your experiment. 2. Use a More Sensitive Cell Viability Assay: Switch to an ATP-based assay (e.g., CellTiter-Glo®) for a more sensitive readout of cell viability. |
| Mitochondrial Toxicity | 1. Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or mitochondrial respiration (e.g., Seahorse analyzer). 2. Quantify Mitochondrial DNA: Use qPCR to determine the relative amount of mitochondrial DNA compared to nuclear DNA. |
Identifying Off-Target Effects: Experimental Workflows
Workflow for Investigating Unexpected Phenotypes
This workflow can help you systematically investigate the cause of an unexpected phenotype observed in your experiments with this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Mitigating Off-Target Effects: Strategies and Protocols
Q4: How can I be sure that the observed effect of this compound is not due to an off-target interaction?
Validating that an observed effect is on-target is crucial. Here are some strategies:
-
CRISPR-Cas9 Mediated Gene Knockout: If you have a hypothesized on-target, knocking out this target gene should render the cells insensitive to this compound if the effect is truly on-target.
-
Use of a Negative Control: If available, an inactive analog of this compound that does not bind to the intended target can be a powerful control.
-
Biochemical Assays: Directly test the effect of this compound on the purified target protein in a cell-free system.
Q5: Are there general best practices to minimize off-target effects in my cell culture experiments?
Yes, adhering to good cell culture and experimental practices can help minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound needed to achieve the desired on-target effect.
-
Minimize Exposure Time: Only expose cells to the compound for the duration required to observe the on-target effect.
-
Use Appropriate Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Ensure Cell Line Authenticity: Use authenticated, low-passage cell lines to ensure reproducibility.
Quantitative Data
The following table summarizes available quantitative data for Ribavirin, which can be used as a reference for the potential activity of this compound.
| Target/Process | Assay Type | Value | Organism/Cell Line | Reference |
| IMPDH | Enzyme Inhibition (Ki) | 250 nM (for Ribavirin-5'-monophosphate) | Human | [1] |
| S-adenosyl-L-homocysteine hydrolase (SAHH) | Time-dependent Inhibition (KI) | Approaching millimolar | Trypanosoma cruzi and Human | [2] |
| Intracellular GTP Pool | GTP Depletion (EC50) | 12.8 ± 6.0 µg/ml | - | [3] |
| Cell Viability | Cytotoxicity (CC50) | > 31.3 µg/mL (at 72h) | Vero cells | [4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Antiviral Activity (IC50) | 3.69 - 8.72 µg/mL | Vero cells | [4] |
| Andes Virus | Antiviral Activity (IC50) | 5 - 12.5 µg/mL | - | [4] |
| Lassa Virus | Antiviral Activity (IC50) | 9 - 20 µg/mL | - | [4] |
Detailed Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture
-
This compound and vehicle control
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and incubate overnight.
-
Treat cells with a serial dilution of this compound and the corresponding vehicle control. Include wells with media only for background measurement.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a luminometer.
-
Subtract the background luminescence from all readings and plot the results as a percentage of the vehicle control.
Protocol 2: IMPDH Inhibition Assay (Fluorometric)
This protocol is for screening potential inhibitors of IMPDH2.
Materials:
-
IMPDH2 Inhibitor Screening Kit (e.g., Abcam ab283395)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
This compound and known IMPDH inhibitor (e.g., Mycophenolic Acid - MPA)
Procedure:
-
Prepare the reagents as per the kit manufacturer's instructions (Assay Buffer, IMPDH Substrate, IMPDH Detection Mix, IMPDH2 Enzyme, and MPA inhibitor control).[6]
-
In a 96-well plate, add your test compound (this compound), a known inhibitor control (MPA), and a solvent control.[6]
-
Prepare an enzyme solution by diluting the IMPDH2 enzyme in assay buffer.
-
Add the diluted enzyme solution to the wells containing the compounds and controls. Incubate for 30 minutes at room temperature.[6]
-
Prepare a Substrate Mix containing the IMPDH Substrate and IMPDH Detection solution.
-
Add the Substrate Mix to each well to start the reaction.[6]
-
Immediately measure the optical density (OD) at 450 nm in kinetic mode at 37°C for 60 minutes.[6]
-
Calculate the rate of reaction from the linear portion of the curve to determine the percent inhibition.
Protocol 3: In Vitro T-Cell Activation and Cytokine Release Assay
This protocol provides a general method for assessing the immunomodulatory effects of this compound on T-cell activation and cytokine production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound and vehicle control
-
96-well flat-bottom tissue culture plates
-
Cytokine measurement kit (e.g., ELISA or Cytometric Bead Array - CBA)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.[7]
-
Wash the plate with sterile PBS to remove unbound antibody.[7]
-
Resuspend PBMCs at 1-2 x 106 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the wells.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Incubate the plate in a humidified 37°C, 5% CO2 incubator for 2-4 days.[7]
-
After incubation, carefully collect the culture supernatant for cytokine analysis.
-
Measure the concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an ELISA or CBA kit according to the manufacturer's protocol.[8]
-
T-cell proliferation can be assessed in parallel by adding a proliferation dye (e.g., CFSE) to the cells before stimulation or by a 3H-thymidine incorporation assay.
Protocol 4: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the general steps for creating a knockout cell line to validate a potential off-target of this compound.
Materials:
-
Mammalian cell line of interest
-
CRISPR-Cas9 system components (Cas9 nuclease and a specific single guide RNA - sgRNA - targeting the gene of interest)
-
Transfection reagent or electroporation system
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Western blot reagents and an antibody against the target protein
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA specific to the gene of interest into a suitable expression vector.
-
Transfection/Electroporation: Introduce the Cas9 and sgRNA expression vectors into the target cells.
-
Single-Cell Isolation: After transfection, isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).[9]
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and perform PCR to amplify the region targeted by the sgRNA.[9]
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[9]
-
Western Blot Analysis: Confirm the absence of the target protein in the knockout clones by Western blot.
-
Phenotypic Assay: Treat the validated knockout and wild-type cells with this compound and perform the relevant phenotypic assay. If the phenotype is lost in the knockout cells, it confirms that the gene is involved in the drug's mechanism of action.
Signaling Pathway and Workflow Diagrams
Diagram 1: Simplified IMPDH Inhibition Pathway
This diagram illustrates how this compound, through its conversion to a monophosphate form, can inhibit IMPDH, leading to GTP depletion.
Caption: Off-target inhibition of IMPDH by this compound monophosphate.
Diagram 2: Workflow for Chemical Proteomics-Based Target Identification
This diagram shows a typical workflow for identifying the protein targets of a small molecule like this compound using an affinity-based chemical proteomics approach.
Caption: Workflow for identifying protein targets of this compound.
References
- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral drug ribavirin is a selective inhibitor of S-adenosyl-L-homocysteine hydrolase from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody- Affinity Purification to Detect Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. ch.promega.com [ch.promega.com]
- 6. abcam.cn [abcam.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
- 9. genemedi.net [genemedi.net]
Overcoming experimental variability in Levovirin immunomodulatory assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in Levovirin immunomodulatory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected immunomodulatory effects?
A1: this compound is the L-enantiomer of the antiviral drug Ribavirin. While lacking direct antiviral activity, it possesses immunomodulatory properties.[1] It is known to shift the immune response towards a T-helper 1 (Th1) phenotype, which is characterized by the increased production of cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and a decrease in Th2-associated cytokines such as Interleukin-10 (IL-10).[2]
Q2: Which are the key assays for assessing this compound's immunomodulatory activity?
A2: The primary assays include:
-
Cytokine Quantification: Typically performed using ELISA or multiplex bead arrays to measure the levels of key Th1/Th2 cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatant of stimulated peripheral blood mononuclear cells (PBMCs).
-
T-cell Activation/Proliferation Assays: Often assessed by flow cytometry to measure the expression of activation markers (e.g., CD69, CD25) or proliferation dyes (e.g., CFSE) on T-cell populations.[3][4]
-
NF-κB and IRF Activation Assays: These can be evaluated by various methods including Western blotting for phosphorylated proteins, electrophoretic mobility shift assays (EMSA), or reporter gene assays to investigate the signaling pathways involved.[5]
Q3: What are the most common sources of variability in these assays?
A3: Common sources of variability include:
-
Cell Health and Handling: Poor cell viability, inconsistent cell densities, and improper storage or thawing of cells can significantly impact results.[6]
-
Reagent Quality and Consistency: Batch-to-batch variation in reagents, antibodies, and cell culture media is a major contributor to inconsistent data.[7]
-
Assay Protocol Adherence: Deviations from standardized protocols, such as incubation times, temperatures, and washing steps, can introduce significant errors.[8]
-
Equipment Calibration and Use: Improperly calibrated pipettes, plate readers, or flow cytometers can lead to inaccurate measurements.[7]
Troubleshooting Guides
Guide 1: Inconsistent Cytokine Measurements (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High background in negative control wells | Inadequate washing, non-specific antibody binding, or contaminated reagents.[8] | Increase the number of wash steps and ensure thoroughness. Optimize blocking buffer and incubation times. Use fresh, sterile reagents. |
| Weak or no signal in positive control wells | Inactive reagents (antibodies, standards, or substrate), incorrect incubation times or temperatures.[8] | Verify the expiration dates and proper storage of all reagents. Ensure adherence to the recommended incubation parameters. |
| High variability between replicate wells | Inaccurate pipetting, cell clumping, or uneven temperature distribution across the plate.[1] | Calibrate pipettes regularly and use proper pipetting techniques. Ensure cells are a single-cell suspension before plating. Avoid stacking plates during incubation. |
| Unexpectedly low cytokine levels with this compound treatment | Incorrect drug concentration, or this compound-induced cytotoxicity at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Assess cell viability in parallel with the cytokine assay. |
Guide 2: High Variability in T-Cell Activation (Flow Cytometry)
| Problem | Potential Cause | Recommended Solution |
| Weak or no fluorescence signal | Antibody concentration is too low, improper fluorochrome choice for the target antigen, or photobleaching.[9][10] | Titrate antibodies to determine the optimal concentration. Use bright fluorochromes for low-abundance markers. Protect samples from light during staining and acquisition. |
| High background staining | Non-specific antibody binding to Fc receptors, or inadequate washing.[9][10] | Use an Fc block reagent before staining. Increase the number and volume of washes. |
| Poor separation of cell populations | Inadequate compensation for spectral overlap between fluorochromes. | Perform proper compensation using single-stained controls for each fluorochrome in the panel. |
| Low cell viability | Harsh cell preparation procedures (e.g., excessive vortexing), or cytotoxicity of reagents. | Handle cells gently and perform all steps on ice. Use a viability dye to exclude dead cells from the analysis. |
Data Presentation
Table 1: Expected Effects of this compound on Cytokine Production in Stimulated PBMCs
The following table summarizes the expected quantitative changes in cytokine levels following treatment with this compound, based on studies with its analogue, Ribavirin.
| Cytokine | Expected Change with this compound (at ~100 µM) | Assay |
| TNF-α | Significant Decrease (74-85% reduction)[2] | ELISA |
| IFN-γ | Significant Decrease (74-85% reduction)[2] | ELISA |
| IL-10 | Significant Decrease (~50-95% reduction)[2] | ELISA |
| IL-2 | Significant Increase (~124% increase)[2] | ELISA |
Note: These values are based on studies with Ribavirin and may vary depending on the specific experimental conditions, cell donor, and stimulation method.
Experimental Protocols
Protocol 1: In Vitro PBMC Cytokine Production Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Assess cell viability and count using a hemocytometer or automated cell counter. Resuspend cells in complete RPMI-1640 medium.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well cell culture plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium only).
-
Stimulation: Add a stimulating agent, such as Phytohemagglutinin (PHA) at 5 µg/mL or a specific antigen, to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well. Store the supernatant at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IFN-γ, TNF-α, IL-2, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: T-Cell Activation Assay by Flow Cytometry
-
Cell Preparation and Plating: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment and Stimulation: Follow steps 3 and 4 from Protocol 1.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, and the activation marker CD69).
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or DAPI).
-
-
Data Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events for each sample.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single lymphocytes, and then on CD4+ and CD8+ T-cell populations. Determine the percentage of CD69-positive cells within each T-cell subset.
Mandatory Visualizations
This compound's Putative Immunomodulatory Signaling Pathway
This compound is thought to modulate the immune response by influencing intracellular signaling cascades that regulate cytokine gene expression. A key pathway implicated is the Toll-like receptor (TLR) signaling pathway, which leads to the activation of transcription factors like NF-κB and IRFs.
Caption: TLR signaling pathway potentially modulated by this compound.
Experimental Workflow for Assessing this compound's Effect on T-Cell Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell activation-induced marker assays in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB and IRF pathways: cross-regulation on target genes promoter level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Levovirin activity in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Levovirin in cell culture experiments. The information primarily draws upon data for Ribavirin, a closely related guanosine analog, to address the impact of serum concentration on antiviral activity.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of serum in my cell culture medium affect the apparent activity of this compound?
Serum concentration can significantly impact this compound's observed antiviral activity through several mechanisms:
-
Protein Binding: this compound, similar to Ribavirin, can bind to serum proteins like albumin.[1][2] This interaction sequesters the drug, reducing its free and bioavailable concentration in the medium. Consequently, a higher total concentration of this compound may be required to achieve the desired antiviral effect in media with high serum content.
-
Cellular Health and Metabolism: The concentration of serum directly influences cell proliferation, viability, and overall metabolic state.[3][4] Since this compound's activity is linked to cellular pathways (e.g., nucleotide synthesis), changes in cell metabolism due to serum levels can alter the drug's efficacy.
-
Viral Replication Dynamics: Different viruses may exhibit varying replication kinetics depending on the serum concentration in the culture medium.[5] For instance, some viruses replicate more efficiently in lower serum conditions. It is crucial to characterize this relationship for your specific virus and cell system to properly interpret antiviral data.
Q2: What is the primary mechanism of action for this compound?
The predominant mechanism of action for Ribavirin, and presumably this compound, is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[6][7][8] This enzyme is critical for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA replication, thereby impeding the virus's ability to propagate.[8][9] Other proposed mechanisms include direct inhibition of viral RNA polymerase and induction of lethal mutations in the viral genome.[8][10]
Q3: How does serum protein binding affect the effective concentration of this compound?
Serum proteins, particularly human serum albumin (HSA), can bind to antiviral drugs, impacting their delivery and efficacy.[1][2] This binding creates an equilibrium between the bound and free drug in the culture medium. Only the free, unbound fraction of this compound is available to enter the cells and exert its antiviral effect. Therefore, in high-serum media, the effective concentration of the drug can be substantially lower than the nominal concentration added. This can lead to an underestimation of the drug's true potency if not accounted for.[11]
Q4: What is the optimal serum concentration to use for my in vitro assay?
There is no single optimal serum concentration; it must be determined empirically for each specific experimental system (cell line, virus, and assay endpoint). The ideal concentration will support robust viral replication and maintain cell health throughout the experiment without excessively sequestering the drug. A common starting point is to use the lowest concentration of serum that maintains cell viability and supports vigorous viral replication. For some viral assays, concentrations as low as 2% are recommended to minimize interference while maintaining cell health.[5]
Troubleshooting Guide
Problem: I'm observing lower-than-expected potency (a high EC50 value) for this compound in my antiviral assay. Could the serum concentration be the cause?
Answer: Yes, this is a common issue.
-
High Serum Concentration: If you are using a high percentage of serum (e.g., 10% or more), a significant fraction of the this compound may be bound to serum proteins, reducing its bioavailability. The free drug concentration may be insufficient to effectively inhibit viral replication.
-
Recommendation: Try reducing the serum concentration. Perform a matrix experiment testing a range of serum concentrations (e.g., 2%, 5%, 10%) against a range of this compound concentrations to find conditions that balance cell health with optimal drug activity.
Problem: My control cells (no virus, no drug) show poor viability, especially in low-serum conditions.
Answer: This indicates that the culture conditions, rather than drug-specific toxicity, are affecting your cells.
-
Cell Line Sensitivity: Some cell lines are more sensitive to serum deprivation than others and may require a higher baseline serum concentration to remain viable for the duration of the assay.
-
Recommendation: First, establish a baseline for your cell line's health at various serum concentrations (e.g., 0.5%, 2%, 5%, 10%) over the time course of your experiment. Choose a serum level that ensures high cell viability (>90%) in your control wells. If low serum is required for the viral assay, consider reducing the assay duration.
Problem: I am seeing high variability in my results between experiments.
Answer: Serum can be a significant source of experimental variability.
-
Batch-to-Batch Variation: Different lots of fetal bovine serum (FBS) can have varying compositions of proteins, growth factors, and other components. This can affect both cell growth and drug-protein binding.
-
Recommendation: Whenever possible, purchase a large lot of serum, test it for its ability to support your specific assay, and use the same lot for an entire series of related experiments. This will minimize variability introduced by the serum.
Data Presentation
The following tables provide examples of how serum concentration can influence experimental outcomes.
Table 1: Hypothetical Effect of Serum Concentration on this compound EC50 Against Influenza Virus in A549 Cells
| Serum Concentration | This compound EC50 (µM) | Selectivity Index (CC50/EC50) |
| 2% FBS | 8.5 | > 23.5 |
| 5% FBS | 15.2 | > 13.2 |
| 10% FBS | 28.9 | > 6.9 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data are hypothetical.
Table 2: Hypothetical Cytotoxicity (CC50) of this compound in A549 Cells at Different Serum Concentrations
| Serum Concentration | This compound CC50 (µM) |
| 2% FBS | > 200 |
| 5% FBS | > 200 |
| 10% FBS | > 200 |
Data are hypothetical and assume this compound has low cytotoxicity in this cell line.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound EC50
This protocol outlines a method to assess how different serum concentrations impact the 50% effective concentration (EC50) of this compound.
-
Cell Seeding: Seed a 96-well plate with your target cells at a density that will result in a confluent monolayer on the day of infection. Allow cells to adhere for 18-24 hours.
-
Prepare Media: Prepare separate batches of culture medium containing different concentrations of FBS (e.g., 2%, 5%, and 10%).
-
Prepare Drug Dilutions: For each serum concentration, prepare a serial dilution series of this compound in the corresponding medium. Include a "no drug" control.
-
Infection and Treatment:
-
Aspirate the initial seeding medium from the cells.
-
Infect the cells with your virus at a predetermined multiplicity of infection (MOI) for 1-2 hours.
-
Remove the viral inoculum and wash the cells.
-
Add 100 µL of the prepared this compound dilutions (in the corresponding serum-containing medium) to the appropriate wells. Include uninfected and untreated virus controls.
-
-
Incubation: Incubate the plate for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Assay Endpoint: Quantify the extent of viral replication. This can be done through various methods, such as a cytopathic effect (CPE) reduction assay, plaque assay, qPCR for viral RNA, or an ELISA for a viral antigen.
-
Data Analysis: For each serum concentration, calculate the EC50 value by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Assessing this compound Cytotoxicity at Different Serum Concentrations
This protocol determines the 50% cytotoxic concentration (CC50) of this compound across a range of serum levels.
-
Cell Seeding: Seed a 96-well plate with target cells as described in Protocol 1.
-
Prepare Media and Drug Dilutions: As in Protocol 1, prepare media with different serum concentrations and create serial dilutions of this compound in each.
-
Treatment:
-
Aspirate the seeding medium.
-
Add 100 µL of the this compound dilutions to the wells. Include "no drug" controls for each serum condition. Do not infect the cells with a virus.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: For each serum concentration, calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound activity.
Caption: Simplified pathway of this compound's primary mechanism of action.
References
- 1. Comparison of binding characterization of two antiviral drugs to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing the optimal fetal bovine serum concentration to support replication of cyprinid herpesvirus 3 in CCB and KF-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Contamination in Levovirin-Treated Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage contamination in cell cultures treated with Levovirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell culture?
This compound is an antiviral agent. Its primary role in cell culture is to inhibit viral replication. While it is effective against specific viruses, it does not prevent or eliminate other common types of contaminants such as bacteria, fungi, or mycoplasma. Therefore, standard aseptic techniques are crucial when working with this compound-treated cultures.
Q2: Does this compound treatment increase the risk of bacterial or fungal contamination?
Currently, there is no direct scientific evidence to suggest that this compound treatment inherently increases the susceptibility of cell cultures to bacterial or fungal contamination. The primary defense against these contaminants remains the strict adherence to aseptic techniques.[1][2]
Q3: Can I rely on the antiviral properties of this compound to keep my cultures clean?
No. This compound is specifically an antiviral agent and will not protect your cultures from other types of biological contaminants like bacteria, fungi, yeast, or mycoplasma.[3] Relying on this compound for general contamination control will likely lead to the loss of valuable cultures.
Q4: How can I identify the type of contamination in my this compound-treated culture?
Contamination can be identified by visual inspection and specific detection methods. The presence of this compound in the culture medium does not typically alter the visual characteristics of other contaminants.
-
Bacterial Contamination: Look for sudden turbidity (cloudiness) in the culture medium, a rapid drop in pH (medium turns yellow), and the appearance of small, motile, rod-shaped or spherical particles under the microscope.[4]
-
Fungal (Mold) Contamination: Visible as fuzzy, filamentous growths, which can be white, gray, or black. Under the microscope, you will see a network of thread-like structures (hyphae).[5]
-
Yeast Contamination: The medium may become turbid, and you might observe a slight increase in pH. Microscopically, yeast appears as individual, spherical, or oval particles that may be budding.[5]
-
Mycoplasma Contamination: This is often difficult to detect visually as it does not cause turbidity. Signs can be subtle, including reduced cell proliferation, changes in cell morphology, and altered cellular responses. Specific detection methods like PCR, ELISA, or fluorescent staining are necessary for confirmation.[4]
Q5: What are the primary sources of contamination in a cell culture laboratory?
Contamination can originate from various sources, and it is critical to be aware of them to maintain a sterile environment.[6]
-
Personnel: Skin, hair, clothing, and even breath can carry microorganisms.[7]
-
Reagents and Media: Contaminated sera, media, or other solutions are a frequent cause of widespread contamination.[8]
-
Equipment: Improperly sterilized lab equipment such as pipettes, flasks, and incubators can harbor contaminants.
-
Environment: Airborne particles from unfiltered air or HVAC systems can settle into cultures.[6]
Troubleshooting Contamination
This section provides a systematic approach to identifying and resolving contamination issues in your this compound-treated cell cultures.
Immediate Actions Upon Suspecting Contamination
-
Isolate the Culture: Immediately separate the suspected contaminated flask or plate from other cultures to prevent cross-contamination.[3]
-
Visual Inspection: Examine the culture under a microscope to identify the type of contaminant (bacteria, fungi, yeast).
-
Cease Work: Stop all other cell culture work in the affected biosafety cabinet until the issue is resolved.
-
Inform Others: Notify other lab members to prevent the spread of contamination.
Troubleshooting Guide by Contaminant Type
| Contaminant Type | Observable Signs | Common Sources | Recommended Actions |
| Bacteria | Turbid medium, rapid pH drop (yellow color), visible motile particles under microscope. | Poor aseptic technique, contaminated reagents, non-sterile equipment.[6] | - Discard the contaminated culture immediately. - Decontaminate the biosafety cabinet and incubator. - Review and reinforce aseptic techniques with all lab personnel. - Test all reagents and media for sterility. |
| Fungi (Mold) | Visible filamentous growth (fuzzy colonies), may be colored.[5] | Airborne spores, contaminated equipment or reagents.[6] | - Discard the contaminated culture. - Thoroughly clean and disinfect the entire work area, including incubators and water baths. - Check HEPA filters in the biosafety cabinet. |
| Yeast | Turbid medium, sometimes with a slight pH increase, visible budding particles under microscope.[5] | Similar to bacteria and fungi, often introduced through improper aseptic technique.[6] | - Follow the same procedures as for bacterial and fungal contamination. Discard, decontaminate, and review protocols. |
| Mycoplasma | No visible signs of turbidity. Subtle effects like reduced cell growth, changes in morphology, and altered metabolism. | Cross-contamination from other cell lines, contaminated serum or reagents, laboratory personnel. | - Isolate the culture and confirm contamination using a specific detection kit (PCR, ELISA). - If the cell line is replaceable, discard it. - For irreplaceable cultures, treatment with specific anti-mycoplasma agents may be attempted, but success is not guaranteed. - Test all other cell lines in the lab for mycoplasma. |
| Chemical | Unexplained poor cell growth, cytotoxicity, or altered morphology without visible microorganisms. | Impurities in media, sera, or water; residues from cleaning agents; endotoxins.[8] | - Use high-purity water and reagents from reputable suppliers. - Ensure thorough rinsing of all glassware and equipment after cleaning. - Test new batches of media and serum on a small scale before widespread use. |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound-Treated Cell Cultures
This protocol outlines the fundamental steps for maintaining sterility while working with cell cultures, which is paramount when using antiviral agents like this compound.
Materials:
-
Class II Biosafety Cabinet (BSC)
-
70% Ethanol
-
Sterile pipettes and tips
-
Sterile culture vessels (flasks, plates)
-
Pre-warmed, sterile cell culture medium (containing this compound at the desired concentration)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Prepare the Biosafety Cabinet:
-
Turn on the BSC fan at least 15 minutes before starting work.
-
Wipe down the entire inner surface of the BSC with 70% ethanol.[7]
-
Place all necessary sterile materials inside the BSC, ensuring they are also wiped with 70% ethanol.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water.
-
Put on a clean lab coat and sterile gloves.
-
Spray gloves with 70% ethanol before starting work inside the BSC.
-
-
Handling Reagents and Cultures:
-
Before opening any reagent bottle or culture vessel, wipe the outside with 70% ethanol.
-
Loosen caps just before use to minimize the time the contents are exposed to the air.
-
When pipetting, use a new sterile pipette for each reagent or cell line to prevent cross-contamination.
-
Never pass non-sterile items over open sterile containers.
-
Work with only one cell line at a time in the BSC.
-
-
Incubation:
-
After completing the work, securely close all culture vessels.
-
Wipe them down with 70% ethanol before placing them in the incubator.
-
-
Clean-up:
-
Discard all waste in appropriate biohazard containers.
-
Wipe down the BSC with 70% ethanol after use.
-
Turn off the BSC fan.
-
Protocol 2: Mycoplasma Detection using PCR
This protocol provides a general workflow for detecting mycoplasma contamination, a common and insidious problem in cell culture.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma PCR detection kit (from a commercial supplier)
-
PCR tubes
-
Micropipettes and sterile, filter-barrier tips
-
Thermal cycler
-
Gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent.
-
Alternatively, prepare a cell lysate according to the PCR kit manufacturer's instructions.
-
-
PCR Amplification:
-
Follow the specific instructions of your commercial PCR kit. This typically involves adding a small volume of your sample to a PCR tube containing the master mix (primers, dNTPs, polymerase).
-
Include positive and negative controls provided with the kit.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run the appropriate program as specified by the kit's protocol.
-
-
Gel Electrophoresis:
-
After the PCR is complete, load the amplified DNA onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
Compare the band(s) from your sample to the positive and negative controls to determine if your culture is contaminated with mycoplasma. A band of the expected size indicates a positive result.
-
Visualizations
Caption: Workflow for troubleshooting contamination in cell cultures.
Caption: Key stages of the aseptic technique workflow for cell culture.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. corning.com [corning.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. novabio.lt [novabio.lt]
Adjusting Levovirin treatment duration for optimal immune response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levovirin. Our goal is to help you optimize treatment duration for a robust and targeted immune response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary immunomodulatory effect of this compound and how does it differ from Ribavirin?
This compound, the L-enantiomer of Ribavirin, is known for its immunomodulatory properties without significant direct antiviral activity.[1][2] Unlike Ribavirin, which can cause dose-dependent hemolytic anemia, this compound is not phosphorylated and thus does not carry the same risk of hemolysis.[2] The core immunomodulatory function of both compounds is to promote a shift from a Th2 to a Th1 immune response.[1] This is characterized by an increase in the production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for cell-mediated immunity against viral infections.[1]
Q2: How does the duration of this compound treatment theoretically impact the desired Th1 immune response?
While specific dose-duration studies for this compound's immunomodulatory effects are not extensively published, we can extrapolate from the known kinetics of immune responses.
-
Short-term treatment (e.g., 3-7 days): May be sufficient to initiate the Th1 shift. This duration is often enough to observe initial increases in IFN-γ and activation of T-cells.
-
Intermediate-term treatment (e.g., 7-14 days): Likely to result in a more sustained and robust Th1 response. This duration allows for the clonal expansion of Th1 cells and a more significant increase in cytokine production.
-
Long-term treatment (e.g., >14 days): The benefits of extending treatment beyond 14 days for immunomodulation alone are less clear and may not proportionally enhance the Th1 response. Prolonged exposure could potentially lead to T-cell exhaustion or adverse effects, although this compound is generally better tolerated than Ribavirin.[3]
Researchers should determine the optimal duration experimentally based on their specific model and desired outcomes.
Q3: What are the key biomarkers to measure when assessing the immune response to this compound treatment?
To evaluate the immunomodulatory effects of this compound, researchers should focus on biomarkers indicative of a Th1 response. The following table summarizes key markers and their significance.
| Biomarker Category | Specific Marker | Significance |
| Cytokines | IFN-γ, TNF-α | Hallmarks of a Th1 response, indicating cell-mediated immunity. |
| IL-2 | Promotes T-cell proliferation and differentiation. | |
| IL-10, IL-4 | Markers of a Th2 response; a decrease suggests a shift to Th1.[1] | |
| T-Cell Activation | CD69, CD25 | Early and late markers of T-cell activation. |
| Transcription Factors | T-bet | A master regulator of Th1 cell differentiation. |
| Viral Load (if applicable) | Viral RNA/DNA | To confirm that the observed effects are due to immunomodulation and not direct antiviral activity. |
Q4: Can this compound be used to enhance the efficacy of other treatments, such as vaccines or other immunotherapies?
Yes, theoretically, this compound's ability to promote a Th1-biased immune response makes it a candidate for combination therapy.[1] By amplifying the cell-mediated immune response, it could potentially enhance the efficacy of therapeutic vaccines or checkpoint inhibitors. The optimal timing and duration of this compound treatment in such combination protocols would need to be empirically determined.
Troubleshooting Guide
Issue 1: High variability in cytokine measurements (IFN-γ, TNF-α) between experimental groups.
-
Possible Cause 1: Inconsistent sample handling. Cytokine stability can be affected by temperature and freeze-thaw cycles.
-
Solution: Standardize sample collection and processing. Aliquot plasma/serum samples after the first thaw and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell stimulation. If measuring cytokine production from isolated cells ex vivo, the stimulation conditions (e.g., antigen concentration, incubation time) must be highly consistent.
-
Solution: Prepare a master mix of stimulation reagents and use a consistent cell density for all samples.
-
-
Possible Cause 3: Circadian rhythm of cytokine release. The timing of sample collection can influence cytokine levels.
-
Solution: Collect samples at the same time of day for all animals/subjects in the experiment.
-
Issue 2: No significant increase in Th1 cytokines after this compound treatment.
-
Possible Cause 1: Insufficient treatment duration or dose. The selected dose or duration may not be adequate to induce a measurable Th1 shift in your specific model.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal parameters. See the hypothetical data below for a starting point.
-
-
Possible Cause 2: Inappropriate timing of sample collection. Cytokine expression can be transient.
-
Solution: Collect samples at multiple time points post-treatment to capture the peak of the response.
-
-
Possible Cause 3: The experimental model is not responsive. The specific animal strain or cell line may have an inherent Th2 bias that is difficult to overcome.
-
Solution: Review the literature for your specific model's immune response characteristics. Consider using a positive control for Th1 induction (e.g., CpG oligonucleotides).
-
Hypothetical Data: Impact of this compound Treatment Duration on IFN-γ Levels
This table provides an example of expected results from a time-course experiment to help guide your experimental design.
| Treatment Duration | Mean Plasma IFN-γ (pg/mL) | Standard Deviation |
| Vehicle Control | 50 | 15 |
| 3 Days | 150 | 45 |
| 7 Days | 450 | 120 |
| 14 Days | 600 | 150 |
| 21 Days | 620 | 160 |
Note: These are illustrative values. Actual results will vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: Quantification of IFN-γ by ELISA
This protocol outlines the steps for a standard sandwich ELISA to measure IFN-γ in plasma samples.
-
Coating: Coat a 96-well plate with a capture antibody against IFN-γ and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody against IFN-γ and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IFN-γ concentration in the samples based on the standard curve.
Protocol 2: Flow Cytometry for T-Cell Activation
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) to identify activated T-cells.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting: Count the cells and adjust the concentration to 1x10⁶ cells/mL.
-
Surface Staining:
-
Add antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with a staining buffer (e.g., PBS with 2% FBS).
-
Fixation (Optional): If not proceeding to intracellular staining, fix the cells with a fixation buffer (e.g., 1% paraformaldehyde).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ T-cells. Further, analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell subsets.
Visualizations
Caption: this compound's immunomodulatory pathway promoting a Th1 response.
References
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Mechanisms of Levovirin and Ribavirin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory mechanisms of Levovirin and Ribavirin, supported by experimental data. The information is presented to facilitate a clear understanding of their distinct and overlapping effects on the host immune response.
Ribavirin, a synthetic guanosine analog, has long been a component of antiviral therapies, notably for Hepatitis C virus (HCV) infection. Its therapeutic efficacy is attributed not only to its direct antiviral properties but also to its significant immunomodulatory activities. This compound, the L-enantiomer of Ribavirin, has emerged as a molecule of interest due to its similar immunomodulatory profile but lack of direct antiviral effects, offering a unique tool to dissect the immune-mediated actions of this class of compounds. This guide delves into a detailed comparison of their immunomodulatory mechanisms, presenting key experimental findings and methodologies.
Core Immunomodulatory Mechanism: A Shift Towards Th1 Immunity
Both this compound and Ribavirin are recognized for their ability to modulate the host's T-cell response, primarily by inducing a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) phenotype.[1][2][3][4] This polarization is crucial for an effective antiviral immune response, as Th1 cells are instrumental in cell-mediated immunity, responsible for activating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells that clear virally infected cells.[3]
The key manifestation of this Th1 shift is the altered cytokine profile observed upon administration of these drugs. Experimental evidence consistently demonstrates that both this compound and Ribavirin enhance the production of Type 1 (Th1) cytokines while suppressing Type 2 (Th2) cytokines.[1][3]
Quantitative Comparison of Cytokine Modulation
While direct head-to-head quantitative comparisons in the published literature are limited, the available data for each compound illustrates their impact on cytokine production. The following table summarizes findings from various in vitro and in vivo studies.
| Cytokine | This compound Effect | Ribavirin Effect | Key Findings & Citations |
| Th1 Cytokines | |||
| Interferon-gamma (IFN-γ) | Increased | Increased | Both drugs enhance the production of this key antiviral cytokine. Ribavirin has been shown to increase IFN-γ production in TH1 clones and in response to HCV antigens.[3][5][6] this compound also induces a Th1 response, which includes IFN-γ.[3][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Increased | Both drugs have been observed to increase TNF-α production by peripheral blood mononuclear cells (PBMCs) in patients with chronic HCV.[1][3] |
| Interleukin-2 (IL-2) | Not extensively reported | Increased | Ribavirin enhances IL-2 production, a cytokine crucial for T-cell proliferation and activation.[1][7] |
| Interleukin-12 (IL-12) | Not extensively reported | Increased | Ribavirin has been shown to increase IL-12 levels, a key inducer of Th1 differentiation.[3][8] |
| Th2 Cytokines | |||
| Interleukin-10 (IL-10) | Decreased | Decreased | Both drugs suppress the production of this immunosuppressive cytokine. Ribavirin has been shown to decrease IL-10 production in response to HCV antigens and in Treg clones.[3][5][6][8] this compound is also reported to have similar effects.[3] |
| Interleukin-4 (IL-4) | Not extensively reported | Decreased | Ribavirin suppresses the production of IL-4, a key cytokine in promoting Th2 responses.[1][2] |
| Interleukin-5 (IL-5) | Not extensively reported | Decreased | Ribavirin has been shown to suppress IL-5 production.[1][2] |
Deeper Dive into Immunomodulatory Mechanisms
Beyond the Th1/Th2 paradigm, Ribavirin has been shown to exert its immunomodulatory effects through various other mechanisms. While less is known about this compound in these contexts, the similarity in their core mechanism suggests potential overlaps.
Modulation of Regulatory T-cells (Tregs)
Ribavirin has been demonstrated to inhibit the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive immune responses.[8][9] By inhibiting Treg-mediated suppression, Ribavirin can further enhance the activity of effector T-cells against infected cells.[5] This is achieved, in part, by markedly inhibiting the release of IL-10 from Treg clones.[5]
Effects on Natural Killer (NK) Cells
Ribavirin exhibits complex effects on Natural Killer (NK) cells. In the context of Hepatitis E virus (HEV) infection, Ribavirin has been shown to have an immunomodulatory effect on the IL-12 receptor pathway of NK cells via TYK-2, leading to an enhanced IFN-γ response.[10] However, other studies have shown that Ribavirin can dose-dependently inhibit the lytic activity of IL-15-activated NK cells while impairing their IFN-γ production.[11] This suggests that the effect of Ribavirin on NK cells may be context-dependent.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the immunomodulatory actions of this compound and Ribavirin, the following diagrams are provided.
Figure 1: Th1/Th2 Polarization by this compound and Ribavirin. This diagram illustrates how both compounds promote the differentiation of naive T-cells towards a Th1 phenotype, leading to the production of pro-inflammatory cytokines, while inhibiting the Th2 pathway and its associated anti-inflammatory cytokines.
Figure 2: Ribavirin's Modulation of NK Cell Function. This diagram depicts a proposed signaling pathway where Ribavirin enhances IFN-γ production in NK cells through the activation of the TYK-2 kinase, downstream of the IL-12 receptor.
Experimental Protocols
To facilitate further research and verification of the findings discussed, detailed methodologies for key experiments are provided below.
In Vitro T-Cell Cytokine Profiling
Objective: To quantify the in vitro effect of this compound and Ribavirin on the production of Th1 and Th2 cytokines by human T-cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Obtain whole blood from healthy donors.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
-
T-Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in 96-well round-bottom plates at a density of 2 x 10^5 cells/well.
-
Add this compound or Ribavirin at various concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or with anti-CD3/anti-CD28 beads.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plates and collect the culture supernatants.
-
Measure the concentrations of IFN-γ, TNF-α, IL-2, IL-4, IL-5, and IL-10 in the supernatants using a multiplex cytokine bead array (CBA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control group.
-
T-Cell Proliferation Assay
Objective: To assess the effect of this compound and Ribavirin on T-cell proliferation.
Methodology:
-
Cell Preparation and Stimulation:
-
Follow steps 1 and 2 as described in the cytokine profiling protocol.
-
-
Proliferation Measurement (CFSE Staining):
-
Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1 µM.
-
After incubation for 4-5 days, harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in daughter cells.
-
-
Data Analysis:
-
Quantify the percentage of proliferated cells in each T-cell subset for each treatment condition.
-
Compare the proliferation rates between the drug-treated groups and the control group using appropriate statistical tests.
-
Conclusion
Both this compound and Ribavirin exert a significant immunomodulatory effect by promoting a Th1-biased immune response, a mechanism that is independent of direct antiviral activity in the case of this compound. This is primarily achieved by enhancing the production of Th1 cytokines such as IFN-γ and TNF-α, while suppressing Th2 cytokines like IL-10. Ribavirin's immunomodulatory actions also extend to the regulation of Tregs and NK cells, although these aspects require further investigation for this compound. The provided experimental protocols offer a framework for researchers to further explore and quantify the immunomodulatory properties of these compounds, contributing to the development of novel therapeutic strategies that harness the host immune system.
References
- 1. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of ribavirin in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin exerts differential effects on functions of Cd4+ Th1, Th2, and regulatory T cell clones in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribavirin contributes to eradicate hepatitis C virus through polarization of T helper 1/2 cell balance into T helper 1 dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribavirin modulates the conversion of human CD4+ CD25− T cell to CD4+ CD25+ FOXP3+ T cell via suppressing interleukin-10-producing regulatory T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel immunomodulatory mechanism of ribavirin in suppressing natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study of Levovirin and Ribavirin on T-cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent that also exhibits significant immunomodulatory properties. Its use is often associated with a shift in the T-helper (Th) cell balance from a Th2 to a Th1 phenotype, which is crucial for cell-mediated immunity and can lead to T-cell proliferation. Levovirin, the L-enantiomer of Ribavirin, is known to possess similar immunomodulatory activities, particularly in enhancing Th1-type immune responses, but notably lacks direct antiviral effects.[1] A key distinguishing feature is that this compound is not associated with the hemolytic anemia commonly observed as a side effect of Ribavirin. This guide explores the available data on how each compound influences T-cell proliferation, primarily through their impact on cytokine production.
Comparative Data on Immunomodulatory Effects
The following table summarizes the observed effects of this compound and Ribavirin on the production of key cytokines involved in T-cell proliferation and differentiation. The data is compiled from various in vitro and in vivo studies.
| Cytokine | Effect of this compound | Effect of Ribavirin | Implication for T-cell Proliferation |
| Interleukin-2 (IL-2) | Presumed to increase as part of Th1 response enhancement. | Increased production observed at certain concentrations.[2] | Promotes Proliferation: IL-2 is a primary cytokine that drives the proliferation of activated T-cells. |
| Interferon-gamma (IFN-γ) | Enhances production.[3] | Enhances production.[3][4] | Promotes Th1 Differentiation and Activation: While not a direct mitogen, IFN-γ is a hallmark of the Th1 response that supports cell-mediated immunity. |
| Tumor Necrosis Factor-alpha (TNF-α) | Enhances production.[3] | Enhances production.[5] | Pro-inflammatory Cytokine: Contributes to the inflammatory environment that can support T-cell activation and proliferation. |
| Interleukin-4 (IL-4) | Presumed to decrease as part of Th1 response enhancement. | Suppresses production.[5][6] | Inhibits Th1 Differentiation: Suppression of this Th2 cytokine indicates a shift towards a Th1 response, which is more conducive to T-cell proliferation. |
| Interleukin-10 (IL-10) | Presumed to decrease as part of Th1 response enhancement. | Suppresses production.[5] | Inhibits Th1 Response: Reduction of this regulatory cytokine can lead to a more robust Th1 response and subsequent T-cell proliferation. |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to studying the effects of this compound and Ribavirin on T-cell proliferation.
T-cell Proliferation Assay using CFSE Dilution
This assay measures the extent of T-cell division by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is diluted with an equal volume of PBS.
-
The diluted blood is carefully layered over a Ficoll-Paque gradient.
-
Centrifugation is performed to separate the PBMC layer.
-
The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
b. CFSE Labeling:
-
PBMCs are incubated with a working solution of CFSE (typically 1-10 µM) for a short period at 37°C.[7]
-
The labeling reaction is quenched by adding fetal bovine serum (FBS).
-
The cells are washed to remove excess CFSE.
c. Cell Culture and Stimulation:
-
CFSE-labeled PBMCs are cultured in 96-well plates.
-
Cells are treated with various concentrations of this compound, Ribavirin, or a vehicle control.
-
T-cell proliferation is induced using a stimulant such as Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.
-
The cultures are incubated for 4-6 days at 37°C in a 5% CO2 incubator.[7]
d. Flow Cytometry Analysis:
-
After incubation, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
The fluorescence intensity of CFSE in the T-cell populations is measured by flow cytometry.
-
Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generational peaks.
Measurement of Th1/Th2 Cytokine Production
This protocol details the measurement of intracellular cytokines to determine the Th1/Th2 polarization of T-cells.
a. Cell Culture and Stimulation:
-
PBMCs are cultured in the presence of this compound, Ribavirin, or a vehicle control.
-
T-cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin for several hours.
-
A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture to cause the accumulation of cytokines within the cells.
b. Intracellular Cytokine Staining:
-
The cells are first stained for surface markers (e.g., CD3, CD4, CD8).
-
Following surface staining, the cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
The permeabilized cells are then incubated with fluorescently labeled antibodies specific for Th1 cytokines (e.g., IFN-γ, TNF-α) and Th2 cytokines (e.g., IL-4, IL-10).
c. Flow Cytometry Analysis:
-
The percentage of T-cells producing specific cytokines is determined by flow cytometry.
-
The ratio of Th1 to Th2 cytokine-producing cells is calculated to assess the immunomodulatory effect of the compounds.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Immunomodulation
Both this compound and Ribavirin are understood to promote a shift from a Th2-dominant to a Th1-dominant T-cell response. This shift is critical for enhancing cell-mediated immunity. The Th1 response is characterized by the production of pro-inflammatory cytokines such as IFN-γ and IL-2, which in turn stimulate the proliferation and activation of cytotoxic T-lymphocytes.
Caption: Immunomodulatory shift from Th2 to Th1 response by this compound and Ribavirin.
Experimental Workflow for T-cell Proliferation Analysis
The following diagram illustrates a typical workflow for assessing the impact of this compound and Ribavirin on T-cell proliferation.
References
- 1. Effect of ribavirin, this compound and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. TH1/TH2 Cytokine Ratio | reprosource [reprosource.com]
A Comparative Analysis of the Preclinical Side Effect Profiles of Levovirin and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Levovirin (viramidine/taribavirin, a prodrug of ribavirin) and Ribavirin in animal studies. The data presented is intended to inform preclinical research and drug development decisions by summarizing key toxicological findings and the methodologies used to obtain them.
Executive Summary
Preclinical animal studies indicate that this compound exhibits a more favorable safety profile compared to Ribavirin, particularly concerning hematological side effects. This is attributed to this compound's liver-targeting properties, which result in lower systemic exposure and reduced accumulation in red blood cells. While both compounds show comparable toxicity in rats, this compound is demonstrably safer in monkeys.
Data Presentation: Hematological Toxicity
The primary dose-limiting toxicity of Ribavirin is hemolytic anemia. The following tables summarize the comparative effects of this compound and Ribavirin on key hematological parameters in rats and monkeys.
Table 1: Comparison of Hemoglobin Concentration Changes in Rats
| Study Duration | Compound | Dose (mg/kg/day) | Change in Hemoglobin Concentration |
| 1-Month | This compound | 120 | 12-16% reduction |
| Ribavirin | 120 | 13-20% reduction | |
| 6-Months | This compound | 90 | 16-18% reduction |
| Ribavirin | 90 | 18% reduction |
Data from a comparative study in rats suggest similar levels of hemoglobin reduction between this compound and Ribavirin at comparable doses.[1]
Table 2: Comparison of Hematological Changes in Monkeys
| Study Duration | Compound | Dose (mg/kg/day) | Change in Hemoglobin Concentration | Change in Reticulocyte Counts |
| 1-Month | This compound | 600 | 0-9% reduction | No significant increase |
| Ribavirin | 300 | 14-20% reduction | No significant increase | |
| 9-Months | This compound | 180 | 5-11% reduction | 49-53% increase |
| Ribavirin | 60 | 9-12% reduction | 43-59% increase | |
| This compound | 600 | 26-29% reduction | 203-224% increase |
In monkeys, this compound demonstrates a clear safety advantage, causing less reduction in hemoglobin at significantly higher doses compared to Ribavirin.[1]
Other Reported Side Effects in Animal Studies
Ribavirin:
-
Cats: Dose-related toxic effects on bone marrow (megakaryocytes and erythroid precursors), suppression of circulating leukocytes, anorexia, weight loss, diarrhea, mucous membrane pallor, enteritis, and hepatocellular vacuolation/necrosis have been observed.[2] Mild to moderate increases in serum alanine aminotransferase and alkaline phosphatase activities were also noted at higher doses.
-
Rats: Ribavirin has demonstrated teratogenic and embryogenic effects.[3]
-
General: Documented toxic effects across multiple species (rodents, cats, nonhuman primates) include gastrointestinal signs, hemolytic anemia, hepatopathies, severe thrombocytopenia, and bone marrow suppression.[4]
This compound (Viramidine):
-
Rats: In a 28-day toxicity study, this compound and Ribavirin had comparable toxicity profiles.[4] In a 1-month study, both drugs caused slight erythroid hyperplasia in the bone marrow at 120 mg/kg/day.[1]
-
Monkeys: A 28-day toxicity study showed this compound had a much better safety profile than Ribavirin.[4]
Experimental Protocols
The data presented is primarily derived from comparative toxicology studies in rats (Sprague-Dawley) and cynomolgus monkeys.
Key Experimental Design:
-
Administration: Oral gavage was the typical route of administration for both drugs.
-
Duration: Studies ranged from 28 days to 9 months to assess both acute and chronic toxicity.
-
Parameters Monitored:
-
Hematology: Complete blood counts (including hemoglobin, red blood cell counts, and reticulocyte counts) were regularly performed.
-
Clinical Chemistry: Serum levels of liver enzymes (e.g., ALT, AST) and other biochemical markers were analyzed.
-
Clinical Observations: Animals were monitored for changes in behavior, appetite, body weight, and the appearance of any adverse signs.
-
Histopathology: At the end of the studies, tissues and organs were examined for pathological changes. Bone marrow was specifically assessed for hyperplasia.
-
Below is a generalized workflow for the animal toxicology studies cited:
Mechanism of Improved Safety Profile for this compound
This compound is a prodrug of Ribavirin, meaning it is converted into Ribavirin in the body. This conversion primarily occurs in the liver. This liver-targeting mechanism is key to its improved safety profile.
By concentrating the conversion to the active form in the liver, this compound results in significantly lower concentrations of the drug in red blood cells compared to direct administration of Ribavirin.[4] This reduced exposure of red blood cells to the active drug is the primary reason for the lower incidence and severity of hemolytic anemia observed with this compound in animal models.[4]
Conclusion
The available preclinical data from animal studies strongly suggest that this compound offers a significant safety advantage over Ribavirin, primarily due to a reduction in hematological toxicity. This is especially evident in non-human primate models. While the toxicity profiles in rats are comparable, the improved safety in monkeys suggests that this compound may be a less toxic alternative for clinical applications. These findings underscore the value of prodrug strategies in mitigating the side effects of potent antiviral agents. Further research and clinical trials are essential to fully delineate the comparative safety and efficacy of these compounds in humans.
References
- 1. Viramidine demonstrates better safety than ribavirin in monkeys but not rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicologic effects of ribavirin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects for hepatitis C virus therapeutics: this compound and viramidine as improved derivatives of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Levovirin's Immunomodulatory Effects: A Comparative Analysis
A critical examination of the available data on Levovirin's immunomodulatory properties reveals a notable scarcity of reproducible quantitative findings. While often cited as having similar immunomodulatory effects to its D-enantiomer, Ribavirin, published, peer-reviewed data quantifying these effects remain elusive. This guide provides a comparative analysis of the immunomodulatory effects of Ribavirin and another immunomodulator, Interferon-alfa, to offer a framework for the kind of experimental data needed to substantiate the claims for this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound and related compounds. The objective is to present the available data in a structured format, highlight the gaps in the current literature regarding this compound, and provide detailed experimental protocols from studies on comparable agents to facilitate future research and ensure reproducibility.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative data on the immunomodulatory effects of Ribavirin and Interferon-alfa on human peripheral blood mononuclear cells (PBMCs). This data is presented to serve as a benchmark for the type of quantitative analysis needed for this compound.
Table 1: In Vitro Effects of Ribavirin on Cytokine Production in Human PBMCs
| Compound | Cell Type | Stimulation | Concentration | Cytokine | Change | Reference |
| Ribavirin | Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | TNF-α | ↓ 74-85% | [1] |
| Ribavirin | Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IFN-γ | ↓ 74-85% | [1] |
| Ribavirin | Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IL-10 | ↓ 95% | [1] |
| Ribavirin | Human PBMCs | Phytohemagglutinin (PHA) | 100 µM | IL-2 | ↑ 124% | [1] |
| Ribavirin | Human PBMCs | Tetanus Toxoid (TT) | 100 µM | TNF-α | ↓ 74-85% | [1] |
| Ribavirin | Human PBMCs | Tetanus Toxoid (TT) | 100 µM | IFN-γ | ↓ 74-85% | [1] |
| Ribavirin | Human PBMCs | Tetanus Toxoid (TT) | 100 µM | IL-10 | ↓ 50% | [1] |
Table 2: In Vitro Effects of Interferon-alfa on Cytokine Production in Human PBMCs from Hepatitis C Patients
| Compound | Cell Type | Stimulation | Cytokine | Change | Reference |
| Interferon-alfa | Human PBMCs | Unstimulated | IL-2 | ↑ | [2] |
| Interferon-alfa | Human PBMCs | Unstimulated | IFN-γ | ↑ | [2] |
| Interferon-alfa | Human PBMCs | Unstimulated | IL-4 | ↑ | [2] |
| Interferon-alfa | Human PBMCs | Unstimulated | IL-10 | ↑ | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols from the studies cited in the data tables.
Protocol 1: Assessment of Ribavirin's Effect on Cytokine Production by Human PBMCs
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were obtained from healthy individuals.[1]
-
Cell Culture and Stimulation: PBMCs were cultured and challenged with either tetanus toxoid (5µg/mL) or phytohemagglutinin (PHA) (10 µg/mL).[1]
-
Drug Treatment: Ribavirin was added to the cultures at different concentrations (1, 10, and 100 µM).[1]
-
Incubation: The cell cultures were incubated for 3 days.[1]
-
Cytokine Measurement: The levels of IL-2, IFN-γ, IL-4, IL-10, and TNF-α in the cell culture supernatants were determined.[1]
Protocol 2: Evaluation of Interferon-alfa's Effect on Cytokine Synthesis in PBMCs from Hepatitis C Patients
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were collected from untreated patients with chronic hepatitis C.[2]
-
Drug Treatment: PBMCs were incubated with Interferon-alfa.[2]
-
Cytokine Measurement: The production of Th1-associated cytokines (IL-2, IFN-γ) and Th2-associated cytokines (IL-4, IL-10) was measured.[2]
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for Th1/Th2 Differentiation
The immunomodulatory effects of both Ribavirin and, putatively, this compound are thought to involve a shift in the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. The following diagram illustrates a simplified model of this signaling pathway.
Caption: Simplified signaling pathway of T-helper cell differentiation.
Experimental Workflow for In Vitro Immunomodulation Assay
The following diagram outlines a typical workflow for assessing the immunomodulatory effects of a compound on PBMCs in vitro.
Caption: A typical workflow for in vitro immunomodulation studies.
Conclusion
The reproducibility of published findings is a cornerstone of scientific advancement. In the case of this compound's immunomodulatory effects, there is a clear gap in the availability of robust, quantitative data in peer-reviewed literature. While its structural similarity to Ribavirin suggests a potential for similar activity, this assumption requires experimental validation.
The data presented for Ribavirin and Interferon-alfa demonstrate the kind of quantitative analysis and detailed methodological reporting that is necessary. The observed effects of Ribavirin, including the concentration-dependent inhibition of Th1 and Th2 cytokines and the enhancement of IL-2, provide a valuable point of comparison. Similarly, the complex effects of Interferon-alfa, which can enhance both Th1 and Th2 responses, highlight the nuanced nature of immunomodulation.
For the scientific community to fully assess the therapeutic potential of this compound as an immunomodulator, future research should focus on generating and publishing reproducible, quantitative data on its effects on immune cell populations and cytokine profiles. Adherence to detailed and transparent experimental protocols will be paramount in achieving this goal. Without such data, the claims regarding this compound's immunomodulatory properties remain largely unsubstantiated and difficult to reproduce.
References
- 1. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Levovirin vs. Other Nucleoside Analogs: A Comparative Guide for Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory effects of Levovirin and other prominent nucleoside analogs, including Ribavirin, Favipiravir, Remdesivir, Galidesivir, and Triazavirin, in the context of in vitro immune cell assays. While direct comparative studies are limited, this document synthesizes available data on their individual impacts on immune cell populations and functions.
Executive Summary
Nucleoside analogs are a class of antiviral agents that primarily function by inhibiting viral replication. However, several of these compounds also exhibit significant immunomodulatory properties, altering the host immune response. This compound, the L-enantiomer of Ribavirin, is particularly noteworthy for its immunomodulatory effects in the absence of direct antiviral activity. This guide presents the current understanding of how these nucleoside analogs influence immune cells, with a focus on T-cell responses and cytokine production. Due to a lack of standardized comparative data, the information is presented for each compound individually, drawing from various experimental sources.
Comparative Data on Immunomodulatory Effects
The following tables summarize the observed effects of this compound and other nucleoside analogs on various immune cell parameters. It is crucial to note that these results are from different studies and experimental conditions may vary significantly.
Table 1: Effect of Nucleoside Analogs on T-Lymphocyte Subpopulations
| Nucleoside Analog | Immune Cell Type | Assay | Observed Effect | Concentration | Source |
| This compound | T-Cells | In vitro stimulation | Similar immunomodulatory effects to Ribavirin, including enhancement of Th1 responses.[1] | Not specified | [1] |
| Ribavirin | T-Cells | In vitro stimulation | Shifts the T helper (Th)1/Th2 balance towards a Th1 phenotype.[2][3] | Not specified | [2][3] |
| Remdesivir | Cytotoxic T-Lymphocytes | Flow Cytometry (in vivo) | Significant reduction in cytotoxic T-lymphocytes (p=0.008).[4][5] | N/A (post-therapy) | [4][5] |
| B-Lymphocytes | Flow Cytometry (in vivo) | Significant increase in B-lymphocytes (p=0.002).[4][5] | N/A (post-therapy) | [4][5] | |
| Regulatory T-Cells (Tregs) | Flow Cytometry (in vivo) | Significant reduction in Tregs (p=0.02).[4][5] | N/A (post-therapy) | [4][5] | |
| Favipiravir | Lymphocytes | In vivo study | Lower mean lymphocyte count in the control group compared to the Favipiravir group (p=0.004).[6] | N/A (in vivo) | [6] |
| Galidesivir | - | - | No data available on effects on lymphocyte subpopulations. | - | - |
| Triazavirin | - | - | No specific quantitative data available on effects on lymphocyte subpopulations. | - | - |
Table 2: Effect of Nucleoside Analogs on Cytokine Production
| Nucleoside Analog | Cell Type | Stimulant | Cytokine | Effect | Concentration | Source |
| This compound | T-Cells | Not specified | Th1 cytokines | Enhancement | Not specified | [1] |
| Ribavirin | PBMCs | PHA | IL-2 | 124% increase (p<0.05) | 100 µM | [7][8][9] |
| PBMCs | PHA & TT | TNF-α | Inhibition (p<0.05) | 100 µM | [7][8][9] | |
| PBMCs | PHA & TT | IFN-γ | Inhibition (p<0.05) | 100 µM | [7][8][9] | |
| PBMCs | PHA & TT | IL-10 | Inhibition (p<0.05) | 100 µM | [7][8][9] | |
| Remdesivir | Serum (in vivo) | COVID-19 | Th1/Th17 cytokines | Reduction | N/A (post-therapy) | [8] |
| Serum (in vivo) | COVID-19 | Th2 cytokines | Increase | N/A (post-therapy) | [8] | |
| Serum (in vivo) | COVID-19 | IL-6 | Reduction from 45.9 to 17.5 pg/mL (p<0.05) | N/A (post-therapy) | [8] | |
| Favipiravir | Serum (in vivo) | COVID-19 | IFN-γ | No significant effect | N/A (post-therapy) | [3] |
| Serum (in vivo) | COVID-19 | IL-6 | No significant effect | N/A (post-therapy) | [3] | |
| Galidesivir | - | - | - | No data available on effects on cytokine production. | - | - |
| Triazavirin | - | - | - | Mentioned to induce interferon production, but no quantitative data available.[10] | - | [10] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key immune cell assays.
Protocol 1: In Vitro Cytokine Production Assay
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation and Treatment: Seed PBMCs in 96-well plates and treat with various concentrations of the nucleoside analogs (e.g., this compound, Ribavirin) in the presence or absence of a stimulant like Phytohemagglutinin (PHA) or a specific antigen.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of the nucleoside analogs on cytokine production compared to untreated controls.
Protocol 2: T-Lymphocyte Proliferation Assay
-
Cell Preparation: Isolate PBMCs or purified T-cells and label them with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture Setup: Plate the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody to stimulate T-cell proliferation.
-
Treatment: Add different concentrations of the nucleoside analogs to the wells.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry to measure the dilution of the CFSE dye, which indicates cell proliferation.
-
Data Interpretation: Quantify the percentage of proliferated cells in treated versus untreated conditions.
Protocol 3: Lymphocyte Subpopulation Analysis by Flow Cytometry
-
Sample Collection: Obtain whole blood samples from subjects before and after treatment with the nucleoside analog.
-
Staining: Stain the whole blood with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56).
-
Lysis and Fixation: Lyse the red blood cells and fix the white blood cells using appropriate reagents.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Gating and Analysis: Use a sequential gating strategy to identify and quantify different lymphocyte subpopulations (e.g., T-helper cells, cytotoxic T-cells, B-cells, NK cells).
-
Statistical Analysis: Compare the percentages and absolute counts of lymphocyte subpopulations before and after treatment.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Generalized Signaling Pathway of Immunomodulation by Ribavirin/Levovirin
References
- 1. Effect of antiviral and immunomodulatory treatment on a cytokine profile in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum cytokine levels of COVID-19 patients after 7 days of treatment with Favipiravir or Kaletra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of the effect of favipiravir on patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioCryst Completes Phase 1 Clinical Trial of Galidesivir | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 8. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Triazavirin used for? [synapse.patsnap.com]
Benchmarking Levovirin's Performance Against Novel Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of immunomodulatory therapeutics is rapidly evolving, with novel agents offering targeted mechanisms and improved clinical outcomes. This guide provides an objective comparison of Levovirin, a second-generation ribavirin analogue, against a selection of novel immunomodulators: the direct-acting antiviral combination Glecaprevir/Pibrentasvir, the Janus kinase (JAK) inhibitor Baricitinib, and the interleukin-6 (IL-6) receptor antagonist Tocilizumab. This comparative analysis is supported by experimental data to inform research and drug development efforts in virology and immunology.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of this compound (represented by ribavirin-containing regimens) and the selected novel immunomodulators. It is crucial to note that the clinical data for Baricitinib and Tocilizumab are from studies in Rheumatoid Arthritis (RA), as data in the context of Hepatitis C is not available. This indirect comparison is intended to highlight their immunomodulatory potential and should be interpreted with caution.
Table 1: Efficacy Data
| Drug/Regimen | Indication | Key Efficacy Endpoint | Result | Citation |
| Ribavirin-containing regimens | Chronic Hepatitis C | Sustained Virologic Response (SVR12) | Historically, SVR rates have been lower with interferon-based therapies that included ribavirin compared to newer direct-acting antivirals. For instance, black patients historically had lower response rates to interferon-based treatments.[1] | [1] |
| Glecaprevir/Pibrentasvir | Chronic Hepatitis C | Sustained Virologic Response (SVR12) | 98.41% (928/943) in a real-world study.[2] In a clinical trial, SVR rates were high across different patient groups, including those with and without cirrhosis (98.9% - 100%).[3] | [2][3] |
| Baricitinib | Rheumatoid Arthritis | ACR20 Response (24 weeks) | 62-66% (4mg dose) vs. 40% for placebo in patients with inadequate response to conventional DMARDs.[4] | [4] |
| Tocilizumab | Rheumatoid Arthritis | ACR50 Response (24 weeks) | 30.1% vs. 11.2% for placebo in patients with inadequate response to DMARDs.[5] | [5] |
Table 2: Safety and Tolerability Data
| Drug/Regimen | Key Adverse Events | Citation |
| Ribavirin-containing regimens | Anemia is a well-documented side effect.[6] The addition of ribavirin to some regimens was associated with higher rates of adverse events like fatigue, headache, nausea, and insomnia.[1] | [1][6] |
| Glecaprevir/Pibrentasvir | Generally well-tolerated. The most common adverse events are headache (13.2%), fatigue (10.0%), and nausea (6.8%).[7] | [7] |
| Baricitinib | Increased risk of infections, particularly with the 4mg dose.[8] Serious infections have been reported.[9] | [8][9] |
| Tocilizumab | Increased risk of serious infections.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these immunomodulators are provided below.
Cytotoxicity Assay
This assay is crucial for determining the direct effect of a compound on cell viability and for assessing the cytotoxic capabilities of immune cells.
Principle: The assay measures the ability of immune cells (e.g., Natural Killer cells) to lyse target cells. Target cell death can be quantified by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH) or by using fluorescent dyes that differentiate live from dead cells.
Protocol Outline (LDH Release Assay):
-
Cell Preparation:
-
Prepare effector cells (e.g., NK cells isolated from peripheral blood mononuclear cells) and target cells (e.g., K562 cell line).
-
Wash and resuspend cells in an appropriate assay medium.
-
-
Co-culture:
-
Plate target cells in a 96-well plate.
-
Add effector cells at various effector-to-target (E:T) ratios.
-
Include control wells:
-
Target cells only (spontaneous release).
-
Target cells with lysis buffer (maximum release).
-
Effector cells only.
-
-
-
Incubation: Incubate the plate for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Intracellular Cytokine Staining by Flow Cytometry
This technique allows for the quantification of cytokine production at the single-cell level, providing insights into the functional response of different immune cell populations.
Principle: Cells are stimulated to produce cytokines, and a protein transport inhibitor is added to trap the cytokines intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines and cell surface markers. Flow cytometry is used to identify and quantify the cytokine-producing cells.
Protocol Outline:
-
Cell Stimulation:
-
Culture immune cells (e.g., PBMCs) in the presence of a stimulant (e.g., PMA and ionomycin, or a specific antigen).
-
Include an unstimulated control.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final hours of stimulation to allow cytokines to accumulate within the cells.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T cell subsets.
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of specific cell populations producing each cytokine.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Principle: A "sandwich" ELISA is commonly used for cytokine measurement. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.
Protocol Outline:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate Incubation: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Ribavirin's inhibitory effect on the IL-15 signaling pathway in NK cells.
Caption: Mechanism of action of Glecaprevir and Pibrentasvir in inhibiting HCV replication.
Caption: Baricitinib's inhibition of the JAK-STAT signaling pathway.
Caption: Tocilizumab's blockade of the IL-6 receptor and downstream signaling.
Caption: Overview of key experimental workflows for immunomodulator evaluation.
References
- 1. Safety and efficacy of ledipasvir-sofosbuvir in black patients with hepatitis C virus infection: A retrospective analysis of phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbvie.com [abbvie.com]
- 3. Glecaprevir, Pibrentasvir Effective for HCV Regardless of Cirrhosis, Treatment Period [natap.org]
- 4. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of tocilizumab in patients with moderate to severe active rheumatoid arthritis and a previous inadequate response to disease-modifying antirheumatic drugs: the ROSE study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Evaluation of the Safety Profile of Direct-Acting Antivirals on Patients with Hepatitis C Virus: A Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]
- 9. New Safety and Long-Term Efficacy Data from Baricitinib Clinical Trials in Patients with Moderate-to-Severe Rheumatoid Arthritis Presented at EULAR 2017 [prnewswire.com]
Safety Operating Guide
Proper Disposal of Levovirin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Levovirin, a substance presumed to be an antiviral compound requiring careful handling.
The following procedures are based on general best practices for the disposal of potentially hazardous pharmaceutical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1][2] This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements.[3][5] The SDS will provide detailed instructions that supersede any general guidance.
-
Segregation of Waste: Properly segregate this compound waste from other laboratory waste streams.[6] Pharmaceutical waste must be handled and disposed of separately to prevent cross-contamination and ensure compliance with hazardous waste regulations.[6]
-
Containerization: Select the appropriate, clearly labeled waste container. The choice of container depends on the nature of the waste (e.g., solid, liquid, sharps). Containers should be robust, leak-proof, and compatible with the chemical properties of this compound.[6]
-
Labeling: Clearly label the waste container with the name of the compound ("this compound"), the appropriate hazard symbols, and the date of accumulation. Accurate labeling is crucial for identification and safe handling by waste management personnel.[1]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[1] Storage areas should be well-ventilated and have secondary containment to mitigate spills.
-
Engage a Licensed Waste Disposal Vendor: The final disposal of pharmaceutical waste must be conducted by a licensed and certified hazardous waste management company.[7][8] These vendors are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, typically through incineration.[6][8]
Data on Pharmaceutical Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice. The following table summarizes the common categories of pharmaceutical waste and the corresponding disposal containers.
| Waste Type | Description | Recommended Container |
| Non-Hazardous Pharmaceutical Waste | Unused or expired medications that are not classified as hazardous by the EPA. | Blue-lidded bin or container.[6] |
| Hazardous Pharmaceutical Waste | Drugs that are toxic, corrosive, reactive, or ignitable as defined by the Resource Conservation and Recovery Act (RCRA).[9] | Black or yellow RCRA hazardous waste container. |
| Sharps Waste | Needles, syringes, scalpels, and other sharp objects contaminated with pharmaceutical residues. | Yellow-lidded sharps container.[6] |
| Cytotoxic and Cytostatic Waste | Drugs that are toxic to cells, often used in chemotherapy. | Purple-lidded container.[6] |
| Trace-Contaminated PPE and Materials | Gloves, gowns, and lab supplies with minimal residual contamination. | May be disposed of in appropriate pharmaceutical waste containers based on the hazard level of the substance. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always prioritize the specific instructions provided in the Safety Data Sheet for any chemical and adhere to the regulations set forth by your institution and governmental bodies.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistical Information for Handling Levovirin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a detailed operational and disposal plan for Levovirin, a structural analog of Ribavirin. Due to the limited availability of specific safety data for this compound, the following guidance is based on best practices for handling hazardous drugs and data available for its enantiomer, Ribavirin.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. Skin contact and inhalation are primary exposure routes. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Gloves | Wear two pairs of powder-free nitrile or latex gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][2] |
| Body Protection | Disposable Gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed every four hours or immediately after a splash or spill.[1][2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear safety goggles to protect against splashes. For activities with a higher risk of splashing, a face shield should be used in conjunction with goggles to provide full facial protection.[1] |
| Respiratory Protection | N-95 or N-100 Respirator | For handling powders outside of a containment system (e.g., weighing), an N-95 or N-100 particulate respirator is necessary to prevent inhalation. Surgical masks are not sufficient.[1][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area. |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for its analogue, Ribavirin, can be used as a conservative estimate for risk assessment.
| Compound | Occupational Exposure Limit (OEL) |
| Ribavirin | 9 µg/m³[4] |
It is recommended to maintain exposure levels as low as reasonably achievable.
Operational Plan for Handling this compound
The following step-by-step workflow ensures a safe process for handling this compound in a laboratory setting.
Detailed Methodologies
1. Pre-Handling Procedures:
-
Designate Handling Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any aerosols or dust.[5] This area should be clearly marked with warning signs.
-
Assemble Materials: Before beginning, gather all necessary equipment and supplies, including the chemical, solvents, glassware, and waste containers. This minimizes the need to move in and out of the designated area.
-
Don PPE: Put on all required personal protective equipment in the correct order (gown, mask/respirator, goggles/face shield, and then gloves).
2. Handling this compound:
-
Weighing and Preparation: If working with a powdered form, conduct all weighing and initial dilutions within a containment device to prevent the generation of airborne particles. Use tools and techniques that minimize dust formation.
-
Experimental Procedures: Carry out all experimental steps within the designated and contained area. Avoid eating, drinking, or applying cosmetics in the laboratory.[2]
3. Post-Handling and Disposal Plan:
-
Decontamination: After completing the work, decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
Waste Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, should be considered hazardous waste. Place these items in a clearly labeled, sealed plastic bag or container.[2]
-
Liquid Waste: Dispose of solutions containing this compound in designated hazardous waste containers. Do not pour down the drain.
-
Follow all local and institutional regulations for the disposal of chemical waste.
-
-
Doffing PPE: Remove PPE in the designated area to prevent cross-contamination. Remove the outer gloves first, followed by the gown, face shield/goggles, and respirator. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
By adhering to these procedures, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
